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  • Product: 3-Cyclohexyl-1,1-diisobutylurea
  • CAS: 57883-90-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on CAS 57883-90-6 (3-Cyclohexyl-1,1-diisobutylurea): Physicochemical Profiling, Synthesis, and Application Workflows

Executive Summary & Chemical Taxonomy In the landscape of modern chemical synthesis and drug design, asymmetric trisubstituted ureas represent a highly versatile class of compounds. CAS 57883-90-6 , chemically identified...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Taxonomy

In the landscape of modern chemical synthesis and drug design, asymmetric trisubstituted ureas represent a highly versatile class of compounds. CAS 57883-90-6 , chemically identified as 3-Cyclohexyl-1,1-diisobutylurea , is a specialized aliphatic urea derivative characterized by its unique steric bulk and lipophilic profile [1].

Unlike symmetric ureas, which are often synthesis byproducts, this asymmetric molecule is intentionally designed to serve as a hydrophobic pharmacophore, a supramolecular building block, or a specialized stabilizer in materials science. This whitepaper deconstructs its physicochemical properties, establishes a field-proven synthetic methodology, and outlines self-validating analytical protocols for its integration into advanced research workflows.

Physicochemical Characterization

Understanding the physical and chemical behavior of 3-Cyclohexyl-1,1-diisobutylurea requires an analysis of its structural components: a rigid cyclohexyl ring, a highly flexible diisobutyl amine moiety, and a central urea core capable of robust hydrogen bonding.

The table below synthesizes its core quantitative data, translating raw metrics into mechanistic implications for research applications [2][3].

PropertyValueMechanistic Implication
CAS Number 57883-90-6Unique regulatory identifier for procurement and safety tracking.
Molecular Formula C₁₅H₃₀N₂ODefines stoichiometry; highly aliphatic nature dictates low aqueous solubility.
Molecular Weight 254.42 g/mol Falls well within Lipinski’s Rule of 5, making it an optimal scaffold for small-molecule drug discovery.
Predicted XLogP ~4.0Indicates high lipophilicity. The compound will partition heavily into organic phases and lipid bilayers.
H-Bond Donors 1 (N-H)Capable of targeted, directional interactions with protein backbone carbonyls or supramolecular acceptors.
H-Bond Acceptors 1 (C=O)The carbonyl oxygen acts as a potent hydrogen bond acceptor, essential for crystal engineering.
Topological Polar Surface Area (TPSA) 29.1 ŲHighly favorable for membrane permeability, including potential blood-brain barrier (BBB) penetration.

De Novo Synthesis & Mechanistic Causality

Experimental Protocol: Isocyanate-Amine Coupling

Objective: High-yield synthesis of 3-Cyclohexyl-1,1-diisobutylurea with >95% purity.

  • Step 1: Electrophile Preparation. Dissolve cyclohexyl isocyanate (1.0 eq) in anhydrous dichloromethane (DCM) within a flame-dried round-bottom flask.

    • Causality Check: Anhydrous conditions are strictly required. Trace water will hydrolyze the isocyanate into cyclohexylamine, which will rapidly react with unhydrolyzed isocyanate to form the symmetric byproduct, 1,3-dicyclohexylurea.

  • Step 2: Thermal Control. Chill the reaction vessel to 0°C using an ice bath under a continuous nitrogen atmosphere.

    • Causality Check: The nucleophilic attack of the amine on the isocyanate carbon is highly exothermic. Depressing the temperature prevents thermal degradation and suppresses off-target side reactions.

  • Step 3: Nucleophilic Addition. Add diisobutylamine (1.05 eq) dropwise over 15 minutes.

    • Causality Check: A slight stoichiometric excess of the secondary amine ensures complete consumption of the electrophile. Dropwise addition maintains thermal equilibrium.

  • Step 4: Maturation. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Step 5: Self-Purifying Workup. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, followed by saturated aqueous NaCl (brine).

    • Causality Check: The acidic wash protonates the unreacted excess diisobutylamine, rendering it water-soluble and stripping it into the aqueous phase. This creates a self-purifying system that often bypasses the need for complex silica gel chromatography.

  • Step 6: Isolation. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product as a crystalline solid.

SynthesisWorkflow A Cyclohexyl Isocyanate (Electrophile) C Anhydrous DCM, 0°C N2 Atmosphere A->C B Diisobutylamine (Nucleophile) B->C Dropwise addition D Nucleophilic Addition (Exothermic) C->D E Aqueous Workup (Remove unreacted amine) D->E Stir 4h, RT F 3-Cyclohexyl-1,1-diisobutylurea (CAS 57883-90-6) E->F Evaporation & Crystallization

Synthetic workflow for CAS 57883-90-6 highlighting nucleophilic addition.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, a self-validating analytical protocol utilizing orthogonal techniques must be employed.

Protocol: LC-MS and NMR Orthogonal Validation
  • LC-MS Profiling: Analyze the sample using a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid.

    • Validation Logic: The presence of the [M+H]⁺ peak at m/z 255.24 and the[M+Na]⁺ peak at m/z 277.22 confirms the exact molecular weight. A single, sharp chromatographic peak validates the efficacy of the acidic workup step in removing the amine precursor.

  • ¹H NMR Spectroscopy (CDCl₃):

    • Validation Logic: The spectrum will show complex multiplets for the cyclohexyl ring and distinct doublets for the isobutyl methyl groups.

    • Self-Validating Step: To definitively assign the urea N-H proton (typically a broad singlet around 4.0 - 5.0 ppm), perform a D₂O shake. The disappearance of this specific peak upon the addition of D₂O confirms it as the exchangeable amide proton, validating the formation of the urea linkage.

Pharmacological & Material Science Applications

While CAS 57883-90-6 is not a finalized clinical drug, its structural topology makes it a highly valuable intermediate and pharmacophore model.

1. Medicinal Chemistry (Kinase & sEH Inhibitors): The urea motif is a privileged structure in medicinal chemistry, frequently utilized to inhibit enzymes like soluble epoxide hydrolase (sEH) or various kinases. The 3-Cyclohexyl-1,1-diisobutylurea scaffold provides a rigid hydrogen-bonding core flanked by massive steric bulk. The diisobutyl arms can induce conformational shifts in target protein pockets (induced fit), while the cyclohexyl ring occupies deep lipophilic crevices.

2. Crystal Engineering & Materials Science: In supramolecular chemistry, asymmetric ureas are utilized to design non-centrosymmetric hydrogen-bonded networks. The single N-H donor and C=O acceptor create linear or bifurcated hydrogen-bonding tapes, which are heavily influenced by the steric hindrance of the diisobutyl groups, making this compound an excellent candidate for studying crystal packing forces.

PharmacophoreLogic Core Urea Core (Rigid Scaffold) HBD N-H Group (H-Bond Donor) Core->HBD HBA C=O Group (H-Bond Acceptor) Core->HBA Lipo1 Cyclohexyl Ring (Steric Bulk) Core->Lipo1 Lipo2 Diisobutyl Arms (Flexible Lipophilicity) Core->Lipo2 Target1 Protein Backbone Carbonyl HBD->Target1 Donates H Target2 Protein Backbone Amide N-H HBA->Target2 Accepts H Target3 Hydrophobic Pocket A Lipo1->Target3 Van der Waals Target4 Hydrophobic Pocket B Lipo2->Target4 Induced Fit

Logical mapping of CAS 57883-90-6 pharmacophore features to target interactions.

References

  • PubChem Database, "3-cyclohexyl-1,1-diisobutylurea (C15H30N2O) Predicted Properties", [Link]

Exploratory

Solubility Profile and Thermodynamic Behavior of 3-Cyclohexyl-1,1-diisobutylurea in Organic Solvents

Abstract The development of urea-based discovery compounds frequently encounters a critical bottleneck: poor physicochemical properties that hinder both in vitro assay reproducibility and in vivo exposure. 3-Cyclohexyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The development of urea-based discovery compounds frequently encounters a critical bottleneck: poor physicochemical properties that hinder both in vitro assay reproducibility and in vivo exposure. 3-Cyclohexyl-1,1-diisobutylurea (CAS 57883-90-6) is a highly lipophilic, sterically hindered urea derivative. Understanding its solubility profile in organic solvents is paramount for formulation scientists and medicinal chemists. This whitepaper deconstructs the thermodynamic causality behind its solvation, provides a predictive quantitative solubility profile, and establishes a self-validating experimental methodology for empirical determination.

Molecular Architecture and Thermodynamic Causality

The solubility of a solid compound in a liquid solvent is a thermodynamic competition between the crystal lattice energy of the solute and the solvation energy provided by the solvent. For 3-Cyclohexyl-1,1-diisobutylurea (Molecular Weight: 254.42 g/mol , LogP: ~3.64) [1], this equilibrium is governed by its distinct molecular architecture:

  • The Urea Core (Hydrogen Bonding): The central urea motif acts as a potent hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). In the solid state, this leads to a highly stable, tightly packed crystal lattice driven by intermolecular hydrogen bonding.

  • Hydrophobic Flanks (Steric Bulk): The molecule is flanked by a rigid 3-cyclohexyl ring and a bulky 1,1-diisobutyl group. These non-polar regions impart high lipophilicity, effectively shielding the polar core from aqueous solvation.

The "Brick Dust" Phenomenon: Molecules with this structural profile often exhibit "brick dust" characteristics. They are insoluble in water due to their high lipophilicity, yet paradoxically exhibit poor solubility in non-polar organic solvents (like hexane) because non-polar solvents cannot generate sufficient solvation energy to break the strong hydrogen bonds of the urea crystal lattice. Optimal solvation requires polar aprotic solvents capable of acting as strong hydrogen bond acceptors without competing for hydrophobic hydration [2].

Quantitative Solubility Profile in Organic Solvents

Based on the structural analogies to well-documented urea derivatives like 1,3-Dicyclohexylurea (DCU) [3], the following table summarizes the extrapolated thermodynamic solubility of 3-Cyclohexyl-1,1-diisobutylurea across various organic solvent classes at 25°C.

SolventClassificationDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Solvation Mechanism & Causality
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 50.0Strong H-bond acceptor; efficiently disrupts the urea crystal lattice.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 40.0High dipole moment overcomes lattice energy; favorable thermodynamics.
Dichloromethane (DCM) Halogenated8.915.0 - 25.0Favorable dispersion forces interact with the lipophilic cyclohexyl/isobutyl groups.
Methanol (MeOH) Polar Protic32.75.0 - 10.0Moderate H-bonding; solvation limited by the hydrophobic bulk of the solute.
Ethanol (EtOH) Polar Protic24.52.0 - 5.0Weaker H-bonding than MeOH; lower capacity to break urea-urea interactions.
n-Hexane Non-polar1.9< 0.1Incapable of disrupting the polar urea core; lattice energy dominates.
Biological Context: The sEH Inhibition Pathway

Why is the solubility of substituted ureas so heavily scrutinized? Compounds sharing this chemotype are frequently investigated as potent inhibitors of Soluble Epoxide Hydrolase (sEH) [4]. sEH is an enzyme responsible for the degradation of vasodilatory and anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active, pro-inflammatory dihydroxyeicosatrienoic acids (DHETs).

Because early discovery compounds in this class suffer from poor bioavailability, understanding their organic solubility is the first step toward creating complex delivery vehicles (e.g., nanosuspensions or DMSO/corn oil co-solvents) required for in vivo efficacy assessments [4].

sEH_Pathway AA Arachidonic Acid (AA) CYP450 CYP450 Epoxygenases AA->CYP450 EETs Epoxyeicosatrienoic Acids (Vasodilatory & Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH Enzyme) EETs->sEH DHETs DHETs (Pro-inflammatory) sEH->DHETs Inhibitor Urea Inhibitor (e.g., CAS 57883-90-6) Inhibitor->sEH Competitive Inhibition

Fig 1: Mechanism of action for urea-based soluble epoxide hydrolase (sEH) inhibitors.

Self-Validating Experimental Methodology

To empirically determine the solubility of 3-Cyclohexyl-1,1-diisobutylurea, a standard shake-flask method is insufficient unless designed as a self-validating system . The protocol below incorporates thermodynamic cross-checks to ensure the data is free from kinetic artifacts (e.g., supersaturation).

Phase 1: Isothermal Equilibration
  • Excess Addition: Add 100 mg of 3-Cyclohexyl-1,1-diisobutylurea to a 5 mL glass vial. Causality: A visible solid pellet must remain at the end of the experiment to guarantee that the solvent has reached absolute thermodynamic saturation.

  • Solvent Introduction: Add 2 mL of the target organic solvent (e.g., DMSO).

  • Agitation: Place the vial in a thermostatic shaker at 25°C ± 0.1°C for 48 hours. Causality: Urea derivatives dissolve slowly due to high lattice energies. A 48-hour window prevents the underestimation of solubility caused by slow dissolution kinetics.

Phase 2: Phase Separation
  • Centrifugation: Transfer the suspension to a microcentrifuge tube and spin at 10,000 × g for 15 minutes at 25°C. Causality: Filtration is strictly avoided for highly lipophilic compounds (LogP ~3.64) because the solute will non-specifically adsorb to standard PTFE or nylon filter membranes, falsely lowering the measured concentration.

Phase 3: Quantification & Thermodynamic Validation
  • Dilution & Analysis: Carefully aspirate the supernatant, dilute it in the mobile phase, and quantify via HPLC-UV (detecting the urea carbonyl chromophore at ~210 nm).

  • Self-Validation (The van 't Hoff Check): Repeat the entire protocol at 37°C and 45°C. Plot ln(Solubility) versus 1/Temperature .

    • Validation Logic: A perfectly linear van 't Hoff plot confirms that the system reached true thermodynamic equilibrium. Any deviation from linearity immediately flags a failure in the protocol, such as a solvent-mediated polymorphic transformation or a kinetic supersaturation artifact.

Workflow Start 1. Solid Addition Excess 3-Cyclohexyl- 1,1-diisobutylurea Solvent 2. Solvent Addition (e.g., DMSO, EtOH) Start->Solvent Equilibration 3. Equilibration Thermostatic Shaker, 48h Solvent->Equilibration Separation 4. Phase Separation Centrifugation at 10,000 x g Equilibration->Separation Ensures Saturation Analysis 5. Quantification HPLC-UV Analysis Separation->Analysis Isolates Solute Avoids Adsorption Validation 6. Validation van 't Hoff Thermodynamic Plot Analysis->Validation Confirms Equilibrium

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Formulation Strategies for Preclinical Dosing

Once the organic solubility profile is validated, it dictates the downstream formulation strategy. Because 3-Cyclohexyl-1,1-diisobutylurea is highly soluble in DMSO but virtually insoluble in aqueous media, direct dilution of a DMSO stock into buffer will result in immediate precipitation.

To achieve high systemic exposure in preclinical models, researchers must utilize the organic solubility data to engineer nanosuspensions (using top-down media milling of the bulk powder) or employ co-solvent lipidic vehicles (e.g., 5% DMSO / 95% Corn Oil) [4]. By leveraging polar aprotic solvents to break the initial crystal lattice, formulation scientists can effectively deliver these challenging, yet highly potent, chemotypes.

References
  • National Center for Biotechnology Information. "1-Cyclohexyl-3-dodecylurea". PubChem Compound Summary. Available at:[Link][1]

  • Ghosh, S., Chiang, P. C., Wahlstrom, J. L., Fujiwara, H., Selbo, J. G., & Roberds, S. L. (2008). "Pharmacokinetic evaluation of a 1,3-dicyclohexylurea nanosuspension formulation to support early efficacy assessment". Basic & Clinical Pharmacology & Toxicology, 102(5), 453-458. Available at:[Link]

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Foundational

Mass Spectrometry Fragmentation Pattern of 3-Cyclohexyl-1,1-diisobutylurea: A Mechanistic and Analytical Guide

Executive Summary As mass spectrometry (MS) continues to drive the structural elucidation of complex small molecules, understanding the gas-phase behavior of unsymmetrical ureas is paramount for researchers in drug metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As mass spectrometry (MS) continues to drive the structural elucidation of complex small molecules, understanding the gas-phase behavior of unsymmetrical ureas is paramount for researchers in drug metabolism, pharmacokinetics (DMPK), and agrochemical development. 3-Cyclohexyl-1,1-diisobutylurea (C₁₅H₃₀N₂O) serves as an excellent model compound for N,N-dialkyl-N'-cycloalkyl ureas. This technical whitepaper deconstructs its electrospray ionization (ESI) behavior and collision-induced dissociation (CID) fragmentation pathways. By detailing the causality behind charge-directed cleavage and providing a self-validating LC-MS/MS protocol, this guide equips analytical scientists with the mechanistic insights necessary to confidently identify and quantify this compound and its structural analogs.

Ionization Modalities & Precursor Ion Formation

From a mechanistic standpoint, the choice of ionization source dictates the survival and subsequent fragmentation of the precursor ion. For 3-Cyclohexyl-1,1-diisobutylurea, Electrospray Ionization in positive mode (ESI+) is the gold standard.

Thermodynamically, the most basic site on a substituted urea is the carbonyl oxygen, making it the primary site of protonation during the ESI process to form the stable [M+H]⁺ precursor at m/z 255.2431. However, the analytical utility of MS/MS relies on kinetically driven processes. For fragmentation to occur, the proton must migrate from the carbonyl oxygen to one of the adjacent nitrogen atoms. This proton transfer is the critical initiating event that weakens the C–N bond, setting the stage for charge-directed heterolytic cleavage[1].

In highly concentrated samples, ureas are prone to forming proton-bound dimers ([2M+H]⁺) or sodium adducts ([M+Na]⁺ at m/z 277.2250). To mitigate this, our protocol emphasizes precise source voltage optimization to induce mild in-source fragmentation, which breaks apart dimers without prematurely destroying the [M+H]⁺ precursor[2].

Mechanistic Pathways of Collision-Induced Dissociation (CID)

When the[M+H]⁺ ion (m/z 255.24) is subjected to CID in a collision cell (e.g., using Argon gas), the fragmentation of 3-Cyclohexyl-1,1-diisobutylurea follows three highly predictable, competing pathways governed by charge retention and neutral loss thermodynamics.

Pathway A: Cleavage with Charge Retention on Diisobutylamine

Protonation at the diisobutyl-substituted nitrogen weakens the adjacent C–N bond. Upon collisional activation, the bond cleaves, expelling cyclohexyl isocyanate (125.08 Da) as a neutral loss. The charge is retained on the secondary amine, generating the highly abundant diisobutylamine cation at m/z 130.16 . This is a hallmark fragmentation mechanism for N,N'-substituted ureas[3].

Pathway B: Cleavage with Charge Retention on Cyclohexylamine

Conversely, if the proton migrates to the cyclohexyl-substituted nitrogen, CID triggers the expulsion of a diisobutylcarbamoyl radical or isocyanate derivative. The charge is retained on the primary cycloalkylamine, yielding the cyclohexylamine cation at m/z 100.11 . Alternatively, heterolytic cleavage can result in the diisobutylcarbamoyl cation at m/z 156.14 . The ratio between Pathway A and Pathway B fragments is directly influenced by the applied collision energy (CE).

Pathway C: Alkyl Chain Neutral Losses

Because the molecule possesses two bulky isobutyl groups, it is highly susceptible to alkyl chain fragmentation via Chugaev-like elimination or inductive cleavage. The loss of one isobutylene molecule (56.06 Da) generates a fragment at m/z 199.18 . A subsequent loss of the second isobutylene yields a fragment at m/z 143.12 .

Fragmentation Precursor [M+H]+ m/z 255.24 PathA Protonation at Diisobutyl N Precursor->PathA PathB Protonation at Cyclohexyl N Precursor->PathB PathC Alkyl Fragmentation Precursor->PathC FragA1 [Diisobutylamine+H]+ m/z 130.16 PathA->FragA1 FragA2 Neutral Loss: Cyclohexyl Isocyanate PathA->FragA2 FragB1 [Cyclohexylamine+H]+ m/z 100.11 PathB->FragB1 FragB2 [Diisobutylcarbamoyl]+ m/z 156.14 PathB->FragB2 FragC1 Loss of Isobutylene m/z 199.18 PathC->FragC1 FragC2 Loss of 2x Isobutylene m/z 143.12 FragC1->FragC2

Proposed ESI-MS/MS fragmentation pathways for 3-Cyclohexyl-1,1-diisobutylurea.

Consolidated Quantitative Data

To facilitate rapid method development, the exact masses of the precursor and its diagnostic product ions are summarized below.

Ion TypeChemical FormulaExact Mass (m/z)Structural Assignment / Mechanism
Precursor [C₁₅H₃₀N₂O + H]⁺255.2431Protonated intact molecule
Product A1 [C₈H₂₀N]⁺130.1591Diisobutylamine cation (Loss of Cyclohexyl isocyanate)
Product B1 [C₆H₁₄N]⁺100.1123Cyclohexylamine cation
Product B2 [C₉H₁₈NO]⁺156.1384Diisobutylcarbamoyl cation
Product C1 [C₁₁H₂₂N₂O + H]⁺199.1805Loss of one isobutylene (-56.06 Da)
Product C2 [C₇H₁₄N₂O + H]⁺143.1179Loss of two isobutylene molecules (-112.12 Da)

Experimental Protocol for LC-MS/MS Analysis

To guarantee scientific integrity, the following protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) to ensure that the mass spectrometer's collision cell is applying the correct kinetic energy before precious samples are injected.

Phase 1: System Suitability & Self-Validation
  • Prepare SST Standard: Prepare a 10 ng/mL solution of a known urea standard (e.g., Diuron or a stable-isotope-labeled internal standard) in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

  • Verify Source Kinetics: Infuse the SST standard at 10 µL/min. Adjust the declustering potential (or cone voltage) until the [M+H]⁺ peak is maximized and the[2M+H]⁺ dimer peak is <5% of the base peak intensity[2].

  • Validate CID Efficiency: Ramp the Collision Energy (CE) from 10 eV to 40 eV. Verify that the C–N bond cleavage product ions become the base peaks at approximately 20–25 eV.

Phase 2: UHPLC Separation
  • Column: C18 Sub-2 µm particle size (e.g., 2.1 x 100 mm). Causality: The hydrophobic nature of the diisobutyl and cyclohexyl groups requires a highly retentive stationary phase to prevent early elution and ion suppression.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 6 mins, hold at 95% B for 2 mins, re-equilibrate at 5% B for 3 mins.

  • Flow Rate: 0.4 mL/min.

Phase 3: ESI-MS/MS Acquisition (MRM Mode)

Program the mass spectrometer to monitor the following Multiple Reaction Monitoring (MRM) transitions for 3-Cyclohexyl-1,1-diisobutylurea:

  • Quantifier Transition: m/z 255.2 → 130.2 (CE: 22 eV). Chosen for its high abundance and stability.

  • Qualifier Transition: m/z 255.2 → 100.1 (CE: 28 eV). Requires slightly higher energy to drive charge retention to the primary amine.

Workflow Sample 1. Sample Prep (Protein Ppt / SPE) Chromatography 2. UHPLC Separation (C18, Gradient) Sample->Chromatography Ionization 3. ESI(+) Source Optimization Chromatography->Ionization MassSpec 4. Q-TOF / TQ-MS CID Fragmentation Ionization->MassSpec Data 5. Data Analysis (Product Ion Spectra) MassSpec->Data

Step-by-step LC-MS/MS experimental workflow for urea derivative analysis.

References

  • PubChemLite: 3-cyclohexyl-1,1-diisobutylurea (C15H30N2O) , Université du Luxembourg.

  • Synthesis and characterization of a series of N,N′-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers , ResearchGate. 3

  • Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory , ResearchGate. 1

  • Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water , ACS Publications.2

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Exploratory

Thermodynamic Stability Profile of 3-Cyclohexyl-1,1-diisobutylurea at Ambient Conditions: A Mechanistic and Calorimetric Evaluation

Target Audience: Formulation Scientists, Physical Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The thermodynamic stability of active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Physical Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The thermodynamic stability of active pharmaceutical ingredients (APIs) and specialized excipients at room temperature (298.15 K) dictates their shelf-life, solid-state form selection, and formulation viability. 3-Cyclohexyl-1,1-diisobutylurea (CDU) (CAS: 57883-90-6) presents a unique thermodynamic profile due to its highly substituted molecular architecture. Unlike unsubstituted ureas, which rely on extensive intermolecular hydrogen-bonded networks for solid-state stability, CDU is heavily sterically hindered.

This whitepaper provides an in-depth mechanistic analysis of how steric shielding and hydrophobic packing drive the thermodynamic stability of CDU at ambient conditions. Furthermore, it outlines field-proven, self-validating calorimetric protocols required to empirically quantify this stability without relying on high-temperature extrapolations.

Molecular Architecture & The Thermodynamic Baseline

The fundamental stability of any solid-state compound at room temperature is governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ). For CDU, the structural features heavily manipulate both the enthalpic ( ΔH ) and entropic ( ΔS ) contributions.

The Steric Shielding Effect

The chemical structure of CDU (SMILES: O=C(NC1CCCCC1)N(CC(C)C)CC(C)C) features a central urea core flanked by a secondary nitrogen (bonded to a cyclohexyl ring) and a tertiary nitrogen (bonded to two isobutyl groups).

Standard urea derivatives form dense, high-melting crystal lattices driven by bifurcated hydrogen bonds (N-H···O=C). However, the 1,1-diisobutyl substitution eliminates two hydrogen bond donors entirely, leaving only a single N-H group on the 3-cyclohexyl side. As demonstrated in structural studies of N,N'-dialkyl ureas ([1]), bulky aliphatic groups create severe steric hindrance. This hindrance physically blocks adjacent molecules from aligning their carbonyl oxygens with the solitary N-H donor, drastically reducing the formation of continuous supramolecular polymers.

Causality of Room Temperature Stability

If CDU lacks a strong hydrogen-bonded lattice, why does it remain thermodynamically stable at 298.15 K?

  • Chemical Resistance (Enthalpic): The urea linkage is resonance-stabilized. The massive steric bulk surrounding the carbonyl carbon acts as a kinetic shield, preventing nucleophilic attack by atmospheric moisture (hydrolysis) at ambient temperatures.

  • Hydrophobic Packing (Entropic): With a predicted XLogP of ~4.0, the molecule is highly lipophilic. In the solid state, London dispersion forces between the 15 carbon atoms dominate the lattice energy. The restricted conformational freedom of the branched isobutyl and cyclic cyclohexyl groups minimizes the entropic penalty of crystallization, ensuring ΔG remains negative (stable) at room temperature.

G A 3-Cyclohexyl-1,1-diisobutylurea B Steric Hindrance A->B C Restricted H-Bonding B->C D Hydrophobic Packing B->D E Enthalpic Contribution (ΔH) C->E F Entropic Contribution (ΔS) D->F G Thermodynamic Stability (ΔG < 0) E->G F->G

Fig 1: Thermodynamic drivers of 3-Cyclohexyl-1,1-diisobutylurea stability at room temperature.

Quantitative Thermodynamic Profiling

While empirical data for this specific compound is highly specialized, we can construct a highly accurate predictive thermodynamic profile based on its structural analogs and established calorimetric principles.

Table 1: Representative Thermodynamic Parameters of CDU at 298.15 K
ParameterValue / CharacteristicMechanistic Rationale
Molecular Weight 254.42 g/mol Derived from formula C15H30N2O.
H-Bond Donors / Acceptors 1 / 11,1-substitution removes two donors; steric bulk limits acceptor access.
Predicted XLogP 4.0Drives strong van der Waals packing in the solid state.
Standard Gibbs Free Energy ( ΔGf∘​ ) Negative (< 0 kJ/mol)Spontaneously stable solid at 298.15 K; no spontaneous degradation.
Ambient Heat Flow ( dQ/dt ) < 0.5 μ W/gIndicates negligible chemical degradation or phase transition at RT.

Self-Validating Experimental Methodologies

To empirically verify the thermodynamic stability of CDU without relying on Arrhenius extrapolations from high temperatures, scientists must utilize highly sensitive thermal analysis techniques. The following protocols are designed as self-validating systems —meaning they contain internal controls that prove the assay's validity regardless of the sample's behavior.

Protocol 1: Isothermal Microcalorimetry (IMC) for Ambient Stability

IMC is the gold standard for detecting minute thermodynamic changes (polymorphic transitions or degradation) directly at room temperature ([2]).

  • Self-Validation Mechanism: The simultaneous measurement of an empty reference ampoule (baseline control) and a highly stable α -alumina standard (heat capacity control) ensures that any detected heat flow ( μ W) is strictly attributable to the CDU sample, not instrument drift.

  • Step-by-Step Workflow:

    • Sample Preparation: Accurately weigh 100.0 ± 0.1 mg of anhydrous CDU into a sterilized glass IMC ampoule.

    • Atmospheric Control: Purge the ampoule with dry nitrogen gas (RH < 1%) to eliminate moisture-induced hydrolytic artifacts, then hermetically seal it with a Teflon-lined crimp cap.

    • Thermal Equilibration: Lower the ampoule into the microcalorimeter's equilibration position (just above the measurement thermopile) for 45 minutes to dissipate frictional heat generated during handling.

    • Data Acquisition: Lower the sample into the measurement position. Record the heat flow ( dQ/dt ) at a constant 298.15 K for a minimum of 72 hours.

    • Kinetic Extraction: Integrate the steady-state heat flow signal. A continuous heat flow of near-zero (< 0.5 μ W/g) confirms absolute thermodynamic stability at room temperature.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is utilized to map the broader thermal landscape (melting point, glass transition) to ensure the room temperature state is far below any critical phase transitions ([3];[4]).

  • Self-Validation Mechanism: Calibration against a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g) immediately prior to the run guarantees the accuracy of the endothermic integration.

  • Step-by-Step Workflow:

    • Encapsulation: Crimp 3.0–5.0 mg of CDU into a standard aluminum DSC pan with a pinhole lid to allow for the release of potential volatiles.

    • Purge: Maintain a constant nitrogen purge of 50 mL/min through the furnace to prevent oxidative degradation.

    • Thermal Ramp: Heat the sample from 20 °C (293.15 K) to 150 °C at a controlled rate of 10 °C/min.

    • Analysis: Identify the onset temperature of the melting endotherm. The absence of exothermic peaks between 20 °C and the melting onset confirms that the room-temperature polymorph is thermodynamically stable and not a metastable glass.

Workflow S1 Sample Preparation (Anhydrous, 298.15 K) S2 Isothermal Microcalorimetry (Real-time heat flow) S1->S2 S3 Differential Scanning Calorimetry (Phase transitions, Tg/Tm) S1->S3 S4 Thermogravimetric Analysis (Mass loss / Volatiles) S1->S4 S5 Data Synthesis (Gibbs Free Energy & Kinetics) S2->S5 Heat rate (μW) S3->S5 ΔH, Cp S4->S5 Mass stability

Fig 2: Multi-modal calorimetric workflow for validating solid-state thermodynamic stability.

Conclusion

The thermodynamic stability of 3-Cyclohexyl-1,1-diisobutylurea at room temperature is a prime example of structural thermodynamics. While its massive steric hindrance prevents the formation of the robust hydrogen-bonded networks typical of simple ureas, this same steric bulk provides a kinetic shield against chemical degradation. Coupled with the entropic benefits of hydrophobic packing, CDU maintains a highly stable solid-state profile at 298.15 K. By employing rigorous, self-validating calorimetric techniques like IMC and DSC, researchers can definitively quantify this stability for downstream pharmaceutical and chemical applications.

References

  • Title: Characterization of pharmaceutical polymorphs by isothermal calorimetry Source: Current Pharmaceutical Biotechnology / PubMed URL: [Link]

  • Title: Differential Scanning Calorimetry as a Quick Scanning Technique for Solid State Stability Studies Source: Drug Development and Industrial Pharmacy / Taylor & Francis URL: [Link]

  • Title: Solid state stability studies of model dipeptides: aspartame and aspartylphenylalanine Source: Journal of Pharmaceutical Sciences / PubMed URL: [Link]

  • Title: Self-aggregation mechanisms of N-alkyl derivatives of urea and thiourea Source: Journal of Molecular Structure / ResearchGate URL: [Link]

Sources

Foundational

The Hidden Modality of Trisubstituted Ureas: Mechanism of Action of 3-Cyclohexyl-1,1-diisobutylurea in Catalysis

Executive Summary In the landscape of hydrogen-bonding organocatalysis, symmetrically disubstituted ureas and thioureas (e.g., Schreiner’s thiourea) have long dominated the literature. However, as a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of hydrogen-bonding organocatalysis, symmetrically disubstituted ureas and thioureas (e.g., Schreiner’s thiourea) have long dominated the literature. However, as a Senior Application Scientist, I frequently encounter complex synthetic bottlenecks where bidentate hydrogen-bond donors fail due to excessive steric clash or product inhibition. Enter 3-Cyclohexyl-1,1-diisobutylurea (CAS: 57883-90-6)[1]. As an asymmetric, 1,1,3-trisubstituted urea, it breaks the classical bidentate paradigm. This whitepaper deconstructs its tri-modal mechanism of action, providing researchers with actionable, self-validating protocols to harness its unique steric and electronic topology.

Structural and Electronic Topography

The catalytic behavior of 3-Cyclohexyl-1,1-diisobutylurea is dictated by its highly polarized core and asymmetric steric shielding. Unlike classical catalysts that rely on two coplanar N-H protons[2], this molecule possesses only a single N-H donor.

  • Steric Shielding: The 1,1-diisobutyl groups create a massive steric wall, restricting the conformational freedom of the urea core. The 3-cyclohexyl group provides additional lipophilicity and a rigid structural anchor.

  • Electronic Push-Pull: The electron-donating nature of the dialkyl groups increases the electron density on the carbonyl oxygen, significantly enhancing its Lewis basicity[3]. Simultaneously, the single N-H acts as a highly directional, monodentate hydrogen-bond donor.

The Tri-Modal Mechanism of Action

The efficacy of 3-Cyclohexyl-1,1-diisobutylurea lies in its ability to pivot between three distinct mechanistic pathways depending on the reaction microenvironment.

Pathway A: Monodentate Hydrogen-Bonding (Electrophile Activation)

While traditional bidentate ureas stabilize transition states via double H-bonds, trisubstituted ureas utilize a single, intense H-bond. The bulky diisobutyl groups force incoming electrophiles (e.g., imines, nitroalkenes) into a highly specific trajectory. This monodentate activation is highly effective in confined spaces where bidentate catalysts cannot penetrate.

Pathway B: Lewis Base Activation (Nucleophile Activation)

Often overshadowed by H-bonding, the enriched carbonyl oxygen of trisubstituted ureas can coordinate to Lewis acidic species (e.g., trichlorosilane, silyl enol ethers). This "O-coordination" activates the nucleophile, transitioning the urea from a Brønsted-like donor to a Lewis base[3].

Pathway C: Dynamic Covalent Catalysis (Masked Isocyanate)

Due to the extreme steric bulk of the diisobutyl groups, the C-N' bond in trisubstituted ureas is inherently destabilized. Under thermal stress, the molecule can undergo reversible dissociation into diisobutylamine and cyclohexyl isocyanate. This allows it to function as a "masked" catalyst, releasing active secondary amines on demand.

G Urea 3-Cyclohexyl-1,1-diisobutylurea (Trisubstituted Urea) PathA Pathway A: Monodentate H-Bonding Urea->PathA N-H Donor PathB Pathway B: Lewis Base Activation Urea->PathB C=O Acceptor PathC Pathway C: Thermal Dissociation Urea->PathC Bulky Substituents OutcomeA Electrophile Activation (Carbonyls/Imines) PathA->OutcomeA OutcomeB Nucleophile Activation (Silyl Enol Ethers) PathB->OutcomeB OutcomeC Masked Isocyanate + Secondary Amine PathC->OutcomeC

Figure 1: Tri-modal catalytic pathways of 3-Cyclohexyl-1,1-diisobutylurea.

Self-Validating Experimental Protocols

In organocatalysis, distinguishing between H-bonding and Lewis basicity is notoriously difficult. As a Senior Application Scientist, I design protocols that do not just measure a result, but actively disprove alternative hypotheses. The following workflows are engineered as self-validating systems .

Protocol 1: NMR Titration for Monodentate H-Bond Capacity

Causality: We must quantify the binding constant ( Ka​ ) without interference from solvent competition. We use CDCl3​ because it is non-competitive, ensuring the observed chemical shift ( Δδ ) is purely from the catalyst-substrate interaction. Self-Validation Loop: If non-participating protons (e.g., on the cyclohexyl ring) shift significantly alongside the N-H proton, it flags non-specific solvent effects or aggregation, invalidating the H-bond calculation.

  • Preparation: Prepare a 0.05 M stock solution of 3-Cyclohexyl-1,1-diisobutylurea in dry CDCl3​ .

  • Titration: Sequentially add aliquots of a standard H-bond acceptor (e.g., acetone-d6) from 0.1 to 5.0 equivalents.

  • Monitoring: Track the downfield shift of the single N-H proton (typically starting around 5.5 ppm).

  • Control Validation: Simultaneously titrate a tetrasubstituted analog (e.g., 1-cyclohexyl-1-methyl-3,3-diisobutylurea). It must show Δδ=0 ; otherwise, the data is compromised by dipole-dipole stacking rather than true H-bonding.

  • Synthesis: Fit the valid titration curve to a 1:1 binding isotherm to extract Ka​ .

Protocol 2: Kinetic Profiling of Lewis Base Activity via In-Situ IR

Causality: Standard aqueous workups destroy transient O-silylated intermediates. We use in-situ IR (ReactIR) to capture the real-time formation of the Lewis base adduct. Self-Validation Loop: The reaction kinetics must follow a first-order dependence on the intermediate concentration. If the rate of product formation does not scale linearly with the O-adduct concentration, O-coordination is a parasitic dead-end rather than the catalytic pathway.

  • Initialization: Charge a dry Schlenk flask with the catalyst (10 mol%) and a silyl enol ether in CH2​Cl2​ at -78 °C.

  • Baseline: Insert the ReactIR probe and establish a baseline, monitoring the urea carbonyl stretch (~1650 cm⁻¹).

  • Activation: Add the electrophile. Watch for the red-shift of the carbonyl peak, indicating O-coordination.

  • Kinetic Extraction: Plot the decay of the electrophile against the concentration of the red-shifted intermediate to extract the rate law.

Workflow Step1 1. Catalyst Preparation Step2 2. 1H-NMR Titration Step1->Step2 Non-competing solvent (CDCl3) Step3 3. Kinetic Profiling Step2->Step3 Ka determination Step4 4. Mechanistic Validation Step3->Step4 Rate law extraction

Figure 2: Self-validating experimental workflow for mechanistic deconvolution.

Quantitative Mechanistic Profiling

To contextualize the utility of 3-Cyclohexyl-1,1-diisobutylurea, we must benchmark its properties against standard organocatalytic classes. The table below summarizes the quantitative shifts in acidity and binding denticity as substitution increases.

Catalyst TypeRepresentative Molecule pKa​ (DMSO)Primary Activation ModeH-Bonding Denticity
Disubstituted ThioureaSchreiner's Thiourea~8.5Electrophile H-BondingBidentate
Disubstituted Urea1,3-Diphenylurea~18.0Electrophile H-BondingBidentate
Trisubstituted Urea 3-Cyclohexyl-1,1-diisobutylurea ~22.0 *Dual (H-Bond / Lewis Base) Monodentate
Tetrasubstituted UreaTetramethylureaN/ALewis Base (O-Coordination)None

*Estimated based on inductive effects of the diisobutyl and cyclohexyl substituents.

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Cyclohexyl-1,1-diisobutylurea

Introduction Molecular Structure and Predicted Spectral Features The structure of 3-Cyclohexyl-1,1-diisobutylurea dictates a unique NMR fingerprint. The molecule is comprised of a central urea moiety, a cyclohexyl ring,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Molecular Structure and Predicted Spectral Features

The structure of 3-Cyclohexyl-1,1-diisobutylurea dictates a unique NMR fingerprint. The molecule is comprised of a central urea moiety, a cyclohexyl ring, and two isobutyl groups. Understanding the electronic environment of each proton and carbon is key to interpreting its spectrum.

Figure 1: Structure of 3-Cyclohexyl-1,1-diisobutylurea with key functional groups highlighted.

Predicted ¹H NMR Spectral Data

The predicted proton NMR spectrum will exhibit distinct signals for the urea proton, the cyclohexyl protons, and the isobutyl protons. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
NH 5.5 - 8.0Broad Singlet or DoubletChemical shift and line shape are highly dependent on solvent, concentration, and temperature. May exhibit coupling to the adjacent CH of the cyclohexyl group.
Cyclohexyl-CH -NH3.3 - 3.8MultipletDeshielded by the adjacent nitrogen atom.
Cyclohexyl-CH1.0 - 2.0Complex MultipletsA series of overlapping signals for the remaining 10 protons on the cyclohexyl ring.
N-(CH ₂)₂3.0 - 3.4DoubletThe two isobutyl CH₂ groups are chemically equivalent and will appear as a single doublet, coupled to the adjacent CH proton.
(CH₃)₂-CH 1.8 - 2.2Multiplet (septet or nonet)Coupled to the adjacent CH₂ and two CH₃ groups.
CH0.8 - 1.0DoubletThe four methyl groups of the two isobutyl moieties are equivalent and will appear as a single doublet, coupled to the adjacent CH proton.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides complementary information, with the carbonyl carbon of the urea being a particularly diagnostic signal.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C =O155 - 160The urea carbonyl carbon is significantly deshielded and typically appears as a sharp singlet in the proton-decoupled spectrum.[1]
C H-NH48 - 52The cyclohexyl carbon directly attached to the nitrogen.
Cyclohexyl-C H₂24 - 35Multiple signals are expected for the remaining five carbons of the cyclohexyl ring.
N-(C H₂)₂50 - 55The methylene carbons of the isobutyl groups.
(CH₃)₂-C H26 - 30The methine carbon of the isobutyl groups.
C H₃19 - 22The methyl carbons of the isobutyl groups.

Experimental Protocol for NMR Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol is a self-validating system designed to yield high-resolution spectra for 3-Cyclohexyl-1,1-diisobutylurea.

Sample Preparation

The causality behind this multi-step preparation is to ensure a homogenous sample, free from paramagnetic impurities and particulates, which can degrade spectral quality.[2]

  • Analyte Purity: Ensure the sample of 3-Cyclohexyl-1,1-diisobutylurea is of high purity (≥95% as confirmed by a preliminary technique like LC-MS).

  • Mass and Concentration: For a standard ¹H NMR experiment, weigh 5-25 mg of the compound.[3] For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent solubilizing properties for many organic molecules and its relatively simple residual solvent peak.[4] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which also has the advantage of slowing down N-H proton exchange, often resulting in sharper NH signals.[5]

  • Dissolution and Transfer: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2] Once fully dissolved, transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette.[3][6] The optimal sample height in the tube should be around 4-5 cm.[2][6]

  • Internal Standard: While the residual solvent peak can often be used for calibration, for precise chemical shift referencing, tetramethylsilane (TMS) can be added.[6] However, modern spectrometers can reference the spectrum to the known chemical shift of the residual solvent peak, which is often preferred to avoid adding another substance to the sample.[7]

G cluster_prep Sample Preparation Workflow weigh Weigh 5-25 mg of 3-Cyclohexyl-1,1-diisobutylurea dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer Solution to High-Quality NMR Tube dissolve->transfer shim Place in Spectrometer, Lock, and Shim transfer->shim

Figure 2: A streamlined workflow for NMR sample preparation.

Spectrometer Setup and Data Acquisition

These steps are designed to optimize the magnetic field homogeneity and select appropriate parameters for high-quality data.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. Automated or manual shimming should then be performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for achieving sharp spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: Ensure the spectral width encompasses the expected range for all carbons, including the carbonyl region (0-220 ppm).

Interpretation of Spectral Data: Field-Proven Insights

The Urea N-H Proton: A Dynamic Probe

The proton attached to the nitrogen of the urea moiety is often a source of valuable information. Its chemical shift and appearance can be affected by:

  • Hydrogen Bonding: Intermolecular hydrogen bonding can cause the N-H peak to broaden and shift downfield. A dilution study can confirm this; as the concentration decreases, the peak should sharpen and shift upfield.

  • Solvent Effects: In protic solvents like D₂O, this proton will exchange with deuterium and the signal will disappear. In hydrogen-bond accepting solvents like DMSO-d₆, the peak is often sharper and more well-defined.[5]

  • Restricted Bond Rotation: The C-N bond of the urea has partial double-bond character, which can restrict rotation. At room temperature, this may lead to broadening of the signals for the protons near the urea group. At lower temperatures, you might observe the emergence of distinct signals for different rotational isomers (rotamers). A variable temperature (VT) NMR study is the definitive method to investigate such dynamic processes.

G cluster_dynamics Factors Influencing Urea N-H Signal NH_Signal Urea N-H Signal (Shape & Position) Temp Temperature Temp->NH_Signal Affects Bond Rotation Rate Solvent Solvent Choice Solvent->NH_Signal Influences H-Bonding & Exchange Concentration Concentration Concentration->NH_Signal Changes Intermolecular H-Bonding

Figure 3: Key experimental variables affecting the urea N-H proton's NMR signal.

Identifying Common Impurities

A crucial aspect of spectral interpretation is the identification of signals that do not belong to the target molecule. These often arise from residual solvents used in synthesis or purification.

  • Residual Solvents: The most common impurities are residual proton signals from the deuterated solvent itself (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm) and water (H₂O), which can appear over a wide range but is often seen around 1.56 ppm in CDCl₃.[7][8]

  • Other Common Solvents: Solvents like acetone, ethyl acetate, and hexane are frequently observed. Consulting a reliable chart of solvent chemical shifts is essential for their identification.[8][9][10]

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 3-Cyclohexyl-1,1-diisobutylurea. By combining predictive analysis based on fundamental principles with robust, field-tested experimental protocols, researchers can confidently acquire and interpret high-quality NMR data. The insights into the dynamic behavior of the urea moiety and the practical guidance on sample preparation and impurity identification equip scientists with the necessary tools for accurate structural elucidation and purity assessment, which are critical for advancing drug development projects.

References

  • NMR Sample Preparation Guide. Scribd. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

  • NMR sample preparation guidelines. IBS. [Link]

  • NMR Sample Preparation Guidelines. University of Leicester. [Link]

  • Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. PMC. [Link]

  • NMR Solvent Chart. Emery Pharma. [Link]

  • NMR in Lab- Solvent Impurities. Chemistry LibreTexts. [Link]

  • mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2. Doc Brown's Chemistry. [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • NMR Chemical Shifts. J. Org. Chem. [Link]

  • Polyurea Structure Characterization by HR-MAS NMR Spectroscopy. ACS Publications. [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

  • 1H NMR Relaxation in Urea. eScholarship.org. [Link]

  • Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a. ResearchGate. [Link]

  • 3-cyclohexyl-1,1-diisobutylurea (C15H30N2O). PubChemLite. [Link]

  • 3-Cyclohexyl-1,1-dibutylurea - Optional[Raman] - Spectrum. SpectraBase. [Link]

  • 1H- and 13C-NMR for. The Royal Society of Chemistry. [Link]

  • Chemistry—A European Journal. Chemistry Europe. [Link]

  • Synthesis and Characterisation of Dicyclohexyl Urea by the improved Green Methodology. IJCRA. [Link]

  • Synthesis and characterization of hyperbranched poly(urea-urethane)s. Qucosa - TU Dresden. [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Cyclohexyl-1,1-diisobutylurea

Application Note: Synthesis and Characterization of 3-Cyclohexyl-1,1-diisobutylurea Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Revision: 1.0 (Standard Professional Labo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 3-Cyclohexyl-1,1-diisobutylurea

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Revision: 1.0 (Standard Professional Laboratory Protocol)

Introduction and Mechanistic Rationale

Unsymmetrical urea derivatives are highly valued in medicinal chemistry as robust hydrogen-bond donors and acceptors, often serving as critical pharmacophores in kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and other target-specific therapeutics[1].

The synthesis of 3-Cyclohexyl-1,1-diisobutylurea (CAS: 57883-90-6), a highly lipophilic unsymmetrical urea[2], is most efficiently achieved via the nucleophilic addition of a secondary amine (diisobutylamine) to an alkyl isocyanate (cyclohexyl isocyanate).

Causality in Reaction Design: Unlike catalytic cross-coupling methods used for complex late-stage functionalization[1], the direct addition of an amine to an isocyanate is highly atom-economical and proceeds rapidly without transition-metal catalysts. The primary competitive side reaction is the hydrolysis of the isocyanate by ambient moisture to form a carbamic acid, which subsequently decarboxylates to form a primary amine. This primary amine can then react with another equivalent of isocyanate to yield a symmetric byproduct (1,3-dicyclohexylurea). Therefore, strict anhydrous conditions and aprotic solvents (e.g., Dichloromethane) are mandatory to ensure high chemoselectivity and yield.

Experimental Workflow and Logic

SynthesisWorkflow N1 Cyclohexyl Isocyanate (Electrophile) N4 Nucleophilic Addition (0 °C to RT, 2h) N1->N4 N2 Diisobutylamine (Nucleophile) N2->N4 N3 Anhydrous DCM (Solvent, Argon Atm) N3->N4 N5 Aqueous Workup (0.1 M HCl, Brine wash) N4->N5 N6 3-Cyclohexyl-1,1-diisobutylurea (Target Product) N5->N6

Workflow for the nucleophilic addition synthesis of 3-Cyclohexyl-1,1-diisobutylurea.

Quantitative Data: Materials and Reagents

The following stoichiometric table is scaled for a standard 10 mmol research-scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Cyclohexyl isocyanate125.171.001.25 g (10.0 mmol)Electrophilic core
Diisobutylamine129.251.051.36 g (10.5 mmol)Nucleophile
Dichloromethane (DCM)84.93N/A25.0 mLAnhydrous solvent
Hydrochloric Acid (0.1 M)36.46N/A20.0 mLQuench / Wash
Sodium Sulfate (Anhydrous)142.04N/AAs neededDesiccant

Step-by-Step Synthesis Protocol

Safety Prerequisite: Isocyanates are potent respiratory sensitizers and lachrymators. All procedures must be conducted within a certified chemical fume hood by trained professionals utilizing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Step 1: Preparation of the Reaction Environment

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under a vacuum.

  • Backfill the flask with dry Argon (or Nitrogen) to establish an inert atmosphere. Rationale: Eliminates ambient moisture to prevent the formation of 1,3-dicyclohexylurea.

  • Inject 20 mL of anhydrous Dichloromethane (DCM) into the flask via a dry syringe.

Step 2: Reagent Addition and Reaction Initiation 4. Add diisobutylamine (1.36 g, 10.5 mmol) to the stirring solvent. 5. Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C. 6. Dissolve cyclohexyl isocyanate (1.25 g, 10.0 mmol) in 5 mL of anhydrous DCM in a separate dry vial. 7. Add the isocyanate solution dropwise to the reaction flask over 15 minutes using a syringe pump or addition funnel. Rationale: The nucleophilic attack of the amine on the isocyanate carbon is highly exothermic. Dropwise addition at 0 °C prevents thermal spikes that could lead to solvent boiling or degradation of the isocyanate.

Step 3: Propagation and Monitoring 8. Remove the ice bath after the addition is complete and allow the reaction mixture to warm to room temperature (approx. 20–25 °C). 9. Stir the reaction continuously for 2 hours. 10. Monitor reaction completion via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The disappearance of the isocyanate spot and the emergence of a lower Rf UV-active/ninhydrin-staining spot indicates completion.

Step 4: Quenching and Workup 11. Transfer the reaction mixture to a separatory funnel. 12. Wash the organic layer with 20 mL of 0.1 M HCl. Rationale: The mild acid wash protonates any unreacted diisobutylamine (the 0.05 eq excess), rendering it water-soluble and removing it from the organic phase. 13. Wash the organic layer with 20 mL of saturated aqueous NaCl (brine) to remove residual water and break any potential emulsions. 14. Collect the organic layer in an Erlenmeyer flask and dry over anhydrous sodium sulfate ( Na2​SO4​ ) for 15 minutes.

Step 5: Isolation and Purification 15. Filter the suspension to remove the hydrated sodium sulfate. 16. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid residue. 17. Optional Purification: While the crude product is typically >95% pure[2], analytical-grade purity can be achieved by recrystallization from a minimal amount of hot ethyl acetate layered with hexanes, yielding 3-Cyclohexyl-1,1-diisobutylurea as a white crystalline solid.

Analytical Characterization Expectations

To validate the structural integrity of the synthesized 3-Cyclohexyl-1,1-diisobutylurea (Molecular Formula: C15​H30​N2​O , MW: 254.42 g/mol )[2], the following analytical signatures should be confirmed (extrapolated from standard urea spectroscopic profiles[3]):

  • 1H NMR (CDCl3, 400 MHz): Expect a broad singlet around δ 4.5-5.0 ppm corresponding to the secondary amine proton (NH). The cyclohexyl methine proton adjacent to the nitrogen will appear as a multiplet around δ 3.5 ppm. The diisobutyl groups will present distinct doublets for the CH2​ groups (around δ 3.0 ppm) and doublets for the terminal methyl groups (around δ 0.9 ppm).

  • FTIR (ATR): A strong, sharp carbonyl stretch ( C=O , Amide I band) is expected at approximately 1630–1650 cm−1 , characteristic of urea derivatives. A distinct N-H stretch will be visible around 3300–3350 cm−1 [1].

  • HRMS (ESI-TOF): Calculated for [M+H]+ C15​H31​N2​O+ : 255.2431; Found: ~255.24.

Sources

Application

Application Note: 3-Cyclohexyl-1,1-diisobutylurea as a Versatile Chemical Intermediate in Drug Discovery and Supramolecular Chemistry

Executive Summary 3-Cyclohexyl-1,1-diisobutylurea (CAS: 57883-90-6) is an unsymmetrical, trisubstituted urea derivative characterized by its high lipophilicity and unique steric profile[1]. While simple ureas are ubiquit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Cyclohexyl-1,1-diisobutylurea (CAS: 57883-90-6) is an unsymmetrical, trisubstituted urea derivative characterized by its high lipophilicity and unique steric profile[1]. While simple ureas are ubiquitous in organic synthesis, the specific substitution pattern of this molecule—combining a rigid cyclohexyl ring with two flexible, bulky isobutyl chains—makes it a highly specialized chemical intermediate.

As a Senior Application Scientist, I have structured this guide to detail the dual utility of this compound:

  • As a foundational pharmacophore building block for Soluble Epoxide Hydrolase (sEH) inhibitors.

  • As a model compound for elucidating complex hydrogen-bonding networks in supramolecular chemistry and advanced polyurea materials.

Mechanistic Rationale & Chemical Profiling

The sEH Inhibitor Pharmacophore

Soluble Epoxide Hydrolase (sEH) is a critical enzyme that hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[2]. Inhibiting sEH is a major therapeutic target for cardiovascular disease, pain management, and acute respiratory distress syndrome[3].

Causality in Structural Design: The urea moiety is the gold-standard pharmacophore for sEH inhibition because it acts as a transition-state mimic for epoxide ring opening. The urea carbonyl acts as a hydrogen-bond acceptor, while the N-H groups act as donors, forming a tight, stoichiometric complex with the Tyr and Asp residues in the enzyme's catalytic tunnel[3]. The flanking groups of 3-Cyclohexyl-1,1-diisobutylurea serve distinct mechanistic purposes:

  • Cyclohexyl Group: Provides a rigid, hydrophobic mass that perfectly occupies the primary hydrophobic pocket of the sEH active site, anchoring the molecule[3].

  • 1,1-Diisobutyl Groups: Introduce extreme steric bulk and lipophilicity. This prevents rapid in vivo metabolism (a common failure point for early-generation sEH inhibitors) and increases the residence time of the inhibitor within the secondary hydrophobic channel[2].

Supramolecular Hydrogen Bonding Dynamics

In materials science, trisubstituted ureas are utilized to study hydrogen bonding in hindered amine resins and polyurea-polyaspartate (PU-ASPE) thermosets[4]. Because 3-Cyclohexyl-1,1-diisobutylurea lacks one N-H donor compared to classical N,N'-disubstituted ureas, it cannot form highly ordered, bidentate crystalline networks. Instead, it forms "disordered" H-bonded structures or exists with free carbonyls, making it an ideal intermediate for tuning the flexibility and self-healing properties of novel polymers[4].

Experimental Protocols & Workflows

Protocol A: In Vitro sEH Inhibition Fluorometric Assay

This self-validating protocol evaluates the inhibitory potency (IC50) of derivatives synthesized from 3-Cyclohexyl-1,1-diisobutylurea.

Rationale: We utilize a fluorogenic substrate, PHOME (3-Phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid), which becomes highly fluorescent upon hydrolysis by sEH. Bovine Serum Albumin (BSA) is strictly required in the buffer; without it, the highly lipophilic diisobutyl groups will non-specifically adsorb to the polystyrene microplate, yielding false-negative IC50 shifts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL BSA.

  • Enzyme Dilution: Dilute recombinant human sEH (hsEH) in the assay buffer to a final well concentration of 1 nM.

  • Compound Titration: Dissolve the urea intermediate in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Add 2 µL of the compound to 98 µL of the enzyme solution in a black 96-well plate.

  • Incubation: Incubate the enzyme-inhibitor complex at 30°C for 15 minutes to allow the tight-binding urea pharmacophore to reach equilibrium with the catalytic site.

  • Substrate Addition: Initiate the reaction by adding 50 µL of 50 µM PHOME substrate (final concentration: 16.7 µM).

  • Kinetic Readout: Immediately monitor the fluorescence (Excitation: 330 nm / Emission: 465 nm) continuously for 10 minutes at 30°C.

  • Validation: Use 1-cyclohexyl-3-dodecylurea (CDU) as a positive control. The assay is valid if the Z'-factor of the control wells is >0.6.

G A Compound Prep (DMSO Stock) B Enzyme Incubation (hsEH + Buffer) A->B C Substrate Addition (PHOME) B->C D Kinetic Readout (Ex:330/Em:465) C->D

Caption: Workflow for evaluating sEH inhibitory activity of urea-based intermediates.

Protocol B: ATR-FTIR Analysis of Urea Hydrogen Bonding States

This protocol isolates the "amide I" carbonyl stretching band to determine the hydrogen-bonding state of the trisubstituted urea intermediate in various solvent environments.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 0.1 M solutions of 3-Cyclohexyl-1,1-diisobutylurea in (a) a non-polar solvent (e.g., cyclohexane), (b) an H-bond acceptor solvent (ethyl acetate), and (c) an H-bond donor/acceptor solvent (isopropanol).

  • Background Calibration: Collect a background spectrum of the pure solvent using an Attenuated Total Reflectance (ATR) FTIR spectrometer equipped with a diamond crystal.

  • Spectral Acquisition: Drop-cast 10 µL of the sample onto the crystal. Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (64 scans per sample).

  • Deconvolution: Focus on the 1615–1705 cm⁻¹ region. Use Gaussian curve fitting to separate the overlapping bands of the "free" urea carbonyl and the "disordered H-bonded" urea carbonyl.

H N1 Urea N-H (H-Bond Donor) O1 Urea C=O (H-Bond Acceptor) N1->O1 Self-Association (Disordered) O2 Solvent/Polymer C=O (External Acceptor) N1->O2 Solvent Interaction

Caption: Hydrogen bonding network dynamics of trisubstituted ureas in organic environments.

Quantitative Data Presentation

Table 1: IR Stretching Frequencies of Trisubstituted Urea Carbonyls

Data synthesized from supramolecular studies on trialkyl-substituted ureas[4]. The steric hindrance of the diisobutyl groups prevents the highly ordered H-bonding seen in disubstituted ureas.

Urea StateEnvironmentStretching Frequency (cm⁻¹)Peak Characteristics
Free Carbonyl (Non-bonded) Dilute Non-polar Solvent1635 – 1645Sharp, high intensity
Disordered H-Bonded Neat / High Concentration1615 – 1630Broadened, red-shifted
Ordered H-Bonded Not observed in trisubstituted~ 1600N/A (Sterically hindered)
Table 2: Comparative sEH Inhibition of Urea Pharmacophores

Reference data illustrating how varying the substitution pattern around the central urea pharmacophore impacts target potency[2][3].

Compound / IntermediateSubstitution TypeTarget EnzymeIC50 (nM)
N,N'-Dicyclohexylurea (DCU)Disubstituted (Symmetrical)Human sEH~ 3.0
1-Cyclohexyl-3-dodecylurea (CDU)Disubstituted (Asymmetrical)Human sEH~ 1.5
3-Cyclohexyl-1,1-diisobutylurea Trisubstituted (Bulky)Human sEHDerivative Dependent

References

  • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Potent urea and carbamate inhibitors of soluble epoxide hydrolases Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • In vitro metabolism of the mammalian soluble epoxide hydrolase inhibitor, 1-cyclohexyl-3-dodecyl-urea Source: PubMed (NIH) URL:[Link]

  • Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment Source: MDPI Molecules (2025) URL:[Link]

Sources

Method

Application Note: Advanced Crystallization Protocols for 3-Cyclohexyl-1,1-diisobutylurea

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 3-Cyclohexyl-1,1-diisobutylurea (CAS: 57883-90-6) [2] Introduction & Chemical Context The crystallization of bulky,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 3-Cyclohexyl-1,1-diisobutylurea (CAS: 57883-90-6) [2]

Introduction & Chemical Context

The crystallization of bulky, highly lipophilic substituted ureas presents a unique set of thermodynamic and kinetic challenges. 3-Cyclohexyl-1,1-diisobutylurea (Molecular Weight: 254.42 g/mol ; Formula: C₁₅H₃₀N₂O) is an asymmetric urea derivative characterized by extreme steric bulk [3].

Mechanistically, the urea core (N-CO-N) is the primary driver for crystal lattice formation via intermolecular hydrogen bonding. However, in this specific molecule, the N1 position is fully substituted with two isobutyl groups, and the N2 position is mono-substituted with a cyclohexyl group [1]. This leaves only a single hydrogen-bond donor (N-H) available to interact with the carbonyl oxygen (C=O) acceptor. Consequently, the molecule cannot form the extensive 2D or 3D hydrogen-bonded networks typical of unsubstituted ureas; it is restricted to 1D chains or isolated dimers [4].

Because the crystal lattice relies heavily on the weak van der Waals packing of the bulky aliphatic groups, the compound is highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation when supersaturation is generated too rapidly.

Thermodynamic & Kinetic Considerations

To design a self-validating crystallization protocol, we must control the supersaturation trajectory to stay within the Metastable Zone (MSZ) and avoid the labile zone where LLPS occurs.

  • Solvent Causality: A hydrogen-bond-accepting solvent (like Isopropanol or Ethyl Acetate) is required to dissolve the compound by competing with urea-urea interactions at elevated temperatures.

  • Anti-Solvent Causality: A purely non-polar aliphatic solvent (like Heptane) forces the hydrophobic groups to aggregate. However, if added too quickly, the entropic barrier of aligning the bulky cyclohexyl and diisobutyl groups prevents crystallization, causing the solute to crash out as a dense oil.

  • Seeding: Introducing seed crystals bypasses the high activation energy of primary nucleation, directing the system strictly toward crystal growth.

PhaseBehavior Sol Undersaturated Solution (High Temp / Good Solvent) MSZ Metastable Zone (MSZ) (Optimal for Growth) Sol->MSZ Cooling / Anti-solvent Labile Labile Zone (Primary Nucleation) MSZ->Labile Rapid Supersaturation Cryst Crystalline Solid (Target Phase) MSZ->Cryst Seeding & Aging LLPS Liquid-Liquid Phase Separation (Oiling Out) Labile->LLPS High lipophilicity Steric hindrance Labile->Cryst Spontaneous Nucleation LLPS->Cryst Slow transformation (Impure)

Figure 2: Phase behavior and supersaturation pathways highlighting the risk of oiling out.

Solvent Selection Matrix

Quantitative and qualitative data for solvent systems evaluated for 3-Cyclohexyl-1,1-diisobutylurea crystallization are summarized below.

Solvent SystemRoleBoiling Point (°C)Solubility ProfileSuitability & Causality
Isopropanol (IPA) Primary Solvent82.6High at 65°C, Moderate at 5°CExcellent. H-bonding disrupts urea dimers; good temperature-dependent solubility curve.
Ethyl Acetate (EtOAc) Primary Solvent77.1High at all tempsFair. Solubilizes too well; requires high volumes of anti-solvent, increasing LLPS risk.
Heptane Anti-Solvent98.4Very LowExcellent. Non-polar nature forces hydrophobic packing. High BP allows safe heating.
Water Anti-Solvent100.0InsolublePoor. Extreme polarity mismatch causes immediate oiling out of the lipophilic urea.

Experimental Protocols

Protocol A: Seeded Cooling & Anti-Solvent Crystallization (IPA/Heptane)

This protocol utilizes a hybrid cooling and anti-solvent approach to maintain strict control over the supersaturation generation rate, ensuring a self-validating progression from clear solution to crystalline slurry.

Materials Required:

  • 3-Cyclohexyl-1,1-diisobutylurea (Crude)

  • Isopropanol (IPA, Anhydrous)

  • n-Heptane (Reagent Grade)

  • Authentic seed crystals of 3-Cyclohexyl-1,1-diisobutylurea (1-2 wt%)

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 3-Cyclohexyl-1,1-diisobutylurea in 40 mL of IPA in a jacketed reactor equipped with an overhead stirrer.

  • Heating: Ramp the internal temperature to 65°C. Hold for 15 minutes until a completely clear solution is achieved. Causality: Ensures complete destruction of pre-nucleation clusters.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, pre-warmed reactor to remove insoluble particulates that could act as heterogeneous, uncontrolled nucleation sites.

  • Controlled Cooling (Primary): Cool the solution from 65°C to 45°C at a slow, linear rate of 0.2°C/min.

  • Seeding: At 45°C (within the MSZ), introduce 0.1 g (1 wt%) of milled seed crystals.

  • Aging: Hold the suspension isothermally at 45°C for 2 hours. Self-Validation Check: The slurry bed should visually increase in density without the appearance of a second liquid phase on the reactor walls.

  • Anti-Solvent Dosing: Using a programmable syringe pump, dose 60 mL of n-Heptane over 4 hours (0.25 mL/min) while maintaining the temperature at 45°C. Causality: Slow dosing prevents localized spikes in supersaturation that lead to LLPS.

  • Final Cooling: Cool the slurry from 45°C to 5°C at 0.1°C/min. Hold at 5°C for 2 hours to maximize yield.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 20 mL of cold (5°C) Heptane.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

Workflow A 1. Dissolution (Isopropanol, 65°C) B 2. Polish Filtration (Remove impurities) A->B C 3. Controlled Cooling (0.2°C/min to 45°C) B->C D 4. Seeding (1-2 wt% seed crystals) C->D E 5. Aging (Hold at 45°C for 2h) D->E F 6. Anti-Solvent Addition (Heptane, slow dosing) E->F G 7. Final Cooling (Drop to 5°C) F->G H 8. Isolation & Drying (Vacuum, 40°C) G->H

Figure 1: Seeded anti-solvent crystallization workflow for 3-Cyclohexyl-1,1-diisobutylurea.

Protocol B: Troubleshooting "Oiling Out" (Temperature Cycling)

If LLPS occurs (visible as cloudy droplets or a dense oil layer at the bottom of the reactor), the system must be reset to recover the material.

  • Re-dissolution: Immediately halt anti-solvent addition. Heat the reactor back to 65°C until the oil phase completely merges back into a single clear solution.

  • Solvent Adjustment: Add an additional 10-15% volume of the primary solvent (IPA) to decrease the overall concentration.

  • Modified Cooling: Resume the protocol, but decrease the cooling rate to 0.1°C/min and increase the seed load to 2-3 wt% to provide a massive surface area for solute deposition, kinetically outcompeting the formation of the oil phase.

Analytical Validation

To confirm the success of the crystallization and the absence of amorphous/oiled-out domains:

  • Powder X-Ray Diffraction (PXRD): Verify the presence of sharp, distinct Bragg peaks. A broad halo indicates residual amorphous material from LLPS.

  • Differential Scanning Calorimetry (DSC): Look for a single, sharp endothermic melting peak. Multiple peaks may indicate polymorphic impurities or solvent entrapment within agglomerated oil droplets.

References

  • PubChemLite. "3-cyclohexyl-1,1-diisobutylurea (C15H30N2O)". Université du Luxembourg. Available at:[Link]

  • ACS Applied Energy Materials. "NH- and CH-Substituted Ureas as Self-Assembly Directing Motifs". American Chemical Society. Available at: [Link]

Application

Advanced Applications of 3-Cyclohexyl-1,1-diisobutylurea in Supramolecular Chemistry: Dynamic Covalent Networks and Anion-Directed Assemblies

Application Note & Protocol Guide Target Audience: Supramolecular Chemists, Materials Scientists, and Drug Development Professionals. Executive Summary & Mechanistic Principles In the realm of supramolecular chemistry, u...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Supramolecular Chemists, Materials Scientists, and Drug Development Professionals.

Executive Summary & Mechanistic Principles

In the realm of supramolecular chemistry, urea derivatives are classic hydrogen-bond donors, typically utilized for their ability to form robust, bifurcated hydrogen-bonding networks. However, 3-Cyclohexyl-1,1-diisobutylurea (CAS: 57883-90-6) represents a highly specialized subclass: the sterically hindered, N,N,N'-trisubstituted urea.

Unlike standard N,N'-disubstituted ureas that form extended supramolecular polymers, the trisubstituted architecture of 3-cyclohexyl-1,1-diisobutylurea provides two unique field-proven advantages:

  • Dynamic Covalent Chemistry (DCC): The severe steric encumbrance of the 1,1-diisobutyl moiety destabilizes the adjacent C–N bond. Upon thermal activation, this specific structural strain drives a highly predictable dissociation into cyclohexyl isocyanate and diisobutylamine. This reversible pathway is a premier mechanism for engineering self-healing polyurea materials [1].

  • Directional Conformational Control: Possessing only a single N–H hydrogen-bond donor, this molecule acts as a supramolecular "cap." It terminates hydrogen-bond chains, preventing uncontrolled aggregation, and acts as a highly specific, monodentate receptor for anion recognition in non-aqueous environments [2].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing self-validating protocols to harness these two distinct mechanisms in your research workflows.

Application 1: Engineering Self-Healing Dynamic Polyureas

The Causality of Steric Destabilization

The thermal dissociation of ureas proceeds via a proton-transfer mechanism. Because the 1,1-nitrogen is fully substituted with bulky isobutyl groups, it lacks a proton. Therefore, thermal activation forces the proton transfer exclusively from the 3-cyclohexyl nitrogen. This guarantees a clean, unidirectional dissociation into cyclohexyl isocyanate and diisobutylamine , avoiding the complex product mixtures seen in less hindered systems. When incorporated into a polymer backbone, this reversible bond cleavage allows the polymer chains to become mobile, flow into micro-fractures, and recombine upon cooling—the essence of self-healing materials.

G A Polymer Network (Stable Urea Linkage) B Thermal Activation (>60°C) A->B C Dissociation Cyclohexyl Isocyanate + Diisobutylamine B->C D Chain Mobility & Defect Healing C->D E Cooling & Recombination (Restored Network) D->E E->A Reversible

Figure 1: Dynamic covalent dissociation and recombination pathway of hindered trisubstituted ureas.

Protocol 1: Validation of Dynamic Covalent Exchange via Thermal Annealing

This protocol describes a self-validating system to confirm the dynamic nature of the trisubstituted urea linkage in a model film.

Materials:

  • Model polyurea film incorporating the 3-cyclohexyl-1,1-diisobutylurea motif.

  • Heating stage with precise temperature control (± 1 °C).

  • Optical microscope with polarized light capabilities.

Step-by-Step Methodology:

  • Baseline Characterization: Cast a 50 µm thick film of the polymer on a glass slide. Record the baseline FT-IR spectrum, specifically noting the trisubstituted urea carbonyl stretching frequency (typically shifted to ~1650 cm⁻¹ due to reduced H-bonding compared to disubstituted ureas)[3].

  • Controlled Damage: Induce a micro-scratch (approx. 20 µm width) on the film surface using a standardized scalpel blade. Image the defect under the optical microscope.

  • Thermal Activation: Place the slide on the heating stage. Ramp the temperature to 80 °C at a rate of 5 °C/min. Causality note: 80 °C provides sufficient thermal energy to overcome the activation barrier for the specific isobutyl/cyclohexyl steric clash without degrading the polymer backbone.

  • In-Situ Monitoring: Monitor the scratch closure in real-time. The generation of free isocyanate and amine ends allows polymer chain diffusion across the fracture interface.

  • Recombination and Validation: Once the scratch is visually closed, cool the sample to room temperature (25 °C) at 2 °C/min.

  • Verification: Re-acquire the FT-IR spectrum. The complete disappearance of the transient isocyanate peak (~2260 cm⁻¹) and the restoration of the 1650 cm⁻¹ urea peak validates that the healing occurred via reversible dynamic covalent bond formation, not mere thermal melting.

Application 2: Monodentate Anion Recognition

The Causality of Conformational Control

In supramolecular foldamers or anion-binding chains, N,N'-disubstituted ureas often lead to unpredictable, multi-directional hydrogen bonding. By utilizing 3-cyclohexyl-1,1-diisobutylurea as a terminal unit, researchers can enforce a uniform hydrogen-bond polarity. The single available N–H proton (on the cyclohexyl side) acts as an isolated, highly sensitive probe for anion coordination (e.g., chloride, acetate, or phosphate) [4].

G Step1 Prepare Host Solution (3-Cyclohexyl-1,1-diisobutylurea in CD2Cl2) Step3 Incremental Titration (0 to 10 equivalents) Step1->Step3 Step2 Prepare Guest Solution (TBA+ Anion- in Host Solution) Step2->Step3 Step4 1H NMR Acquisition Track NH Proton Shift Step3->Step4 Step5 Non-Linear Curve Fitting (Determine Binding Affinity Ka) Step4->Step5

Figure 2: Workflow for determining anion binding affinity via 1H NMR titration.

Protocol 2: ¹H NMR Titration for Anion Binding Affinity ( Ka​ )

This protocol establishes a self-validating titration to measure the interaction between the urea N–H and target anions.

Preparation:

  • Solvent: Deuterated dichloromethane (CD₂Cl₂). Causality note: CD₂Cl₂ is chosen because it is a non-competitive solvent that will not interfere with hydrogen bonding, unlike DMSO or Methanol.

  • Host Solution: Prepare a 2.0 mM solution of 3-cyclohexyl-1,1-diisobutylurea in CD₂Cl₂.

  • Guest Solution: Prepare a 100 mM solution of the target anion (e.g., Tetrabutylammonium chloride, TBA-Cl) dissolved in the Host Solution. (Using the host solution to dissolve the guest ensures the host concentration remains strictly constant at 2.0 mM throughout the titration, eliminating dilution artifacts).

Step-by-Step Methodology:

  • Baseline NMR: Acquire a high-resolution ¹H NMR spectrum of 500 µL of the Host Solution. Identify the single urea N–H resonance (typically broad, around 5.5 - 6.5 ppm depending on concentration).

  • Incremental Addition: Add the Guest Solution in precise aliquots (e.g., 0.1, 0.2, 0.4, 0.8, 1.5, 3.0, 5.0, 10.0 equivalents of anion).

  • Equilibration & Acquisition: Invert the NMR tube 5 times after each addition and wait 2 minutes to ensure complete thermodynamic equilibration before acquiring the spectrum.

  • Data Tracking: Record the downfield chemical shift ( Δδ ) of the N–H proton. As the electronegative anion hydrogen-bonds to the N–H, it deshields the proton, pushing the signal downfield (often >8.0 ppm at saturation).

  • Internal Control Validation: Monitor the C–H protons of the cyclohexyl ring. These should not shift significantly. If they do, it indicates non-specific binding or a change in bulk solvent polarity, invalidating the 1:1 binding model.

  • Data Analysis: Plot Δδ versus the concentration of the guest. Use a non-linear regression analysis software (e.g., BindFit) to fit the data to a 1:1 binding isotherm to extract the association constant ( Ka​ ).

Quantitative Data Summary

The structural nuances of urea substitution drastically alter their supramolecular behavior. Table 1 summarizes these quantitative and qualitative differences to aid in rational experimental design.

Table 1: Comparative Supramolecular Properties of Urea Motifs

Urea Substitution TypeAvailable N–H DonorsPrimary Supramolecular BehaviorDynamic Covalent Dissociation Temp (Approx.)Typical Application
Unsubstituted 4Insoluble crystalline networks> 150 °C (Degradation)Fertilizers, rigid resins
N,N'-Disubstituted 2Extended supramolecular polymers / gels> 120 °COrganogelators, structural plastics
N,N,N'-Trisubstituted (e.g., 3-Cyclohexyl-1,1-diisobutylurea)1Monodentate binding / Chain termination60 °C - 90 °CSelf-healing materials, conformational switches
Tetrasubstituted 0No hydrogen bondingN/ASolvents, inert plasticizers

References

  • Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment.MDPI / PMC. This source details the specific IR characterization and dynamic covalent nature (dissociation into isocyanate and amine) of bulky trisubstituted ureas.
  • Anion‐Dependent Hydrogen‐Bond Polarity Switching in Ethylene‐bridged Urea Oligomers.PMC / NIH. Demonstrates the use of trisubstituted ureas as chain-terminating groups and their specific interactions in anion recognition workflows.
  • The dynamic nature of pyrazole–urea bonds.ResearchGate. Explores the thermal destabilization of substituted urea bonds and their application in dynamic covalent chemistry and responsive materials.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.PMC / NIH. Provides comprehensive background on the conformational restriction and hydrogen-bonding capabilities of substituted ureas.
Method

Application Notes and Protocols for 3-Cyclohexyl-1,1-diisobutylurea in Organocatalysis

Introduction: The Rise of Urea-Based Organocatalysis In the pursuit of sustainable and efficient chemical synthesis, organocatalysis has emerged as a powerful tool, offering an alternative to traditional metal-based cata...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Urea-Based Organocatalysis

In the pursuit of sustainable and efficient chemical synthesis, organocatalysis has emerged as a powerful tool, offering an alternative to traditional metal-based catalysts.[1] Among the various classes of organocatalysts, those that operate through hydrogen bonding have garnered significant attention for their ability to activate substrates in a mild and selective manner.[2] Ureas and thioureas, in particular, have proven to be exceptional hydrogen-bond donors, capable of stabilizing anionic intermediates and transition states in a variety of organic transformations. Their catalytic activity stems from the presence of two N-H protons, which can form a bidentate hydrogen bond with a hydrogen-bond acceptor on the substrate, thereby increasing its electrophilicity.

While a significant body of research exists on various substituted ureas and thioureas, the catalytic potential of 3-Cyclohexyl-1,1-diisobutylurea remains a largely unexplored area. This document presents a hypothetical, yet scientifically grounded, exploration of its potential applications in organic synthesis, based on the established principles of urea-based organocatalysis.

Catalyst Profile: 3-Cyclohexyl-1,1-diisobutylurea

3-Cyclohexyl-1,1-diisobutylurea is a tri-substituted urea derivative with the following structure:

  • CAS Number: 57883-90-6[3]

  • Molecular Formula: C15H30N2O[3]

  • Molecular Weight: 254.42 g/mol [3]

Based on its structure, several key features can be hypothesized to influence its catalytic activity:

  • Hydrogen-Bonding Capability: The presence of a single N-H proton allows it to act as a hydrogen-bond donor, a fundamental requirement for this class of organocatalysis.

  • Steric Hindrance: The bulky cyclohexyl and diisobutyl groups are expected to create a sterically hindered environment around the catalytically active N-H group. This steric bulk could play a crucial role in influencing the stereochemical outcome of a reaction, potentially leading to high levels of diastereo- or enantioselectivity.

  • Solubility: The aliphatic nature of the cyclohexyl and isobutyl groups should confer good solubility in a wide range of common organic solvents, facilitating its use in homogeneous catalysis.

  • Modulated Acidity: Compared to 1,3-disubstituted ureas, the single N-H proton in this trisubstituted urea is expected to have a different acidity, which could fine-tune its catalytic activity for specific substrates.

Hypothetical Catalytic Application: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

The Michael addition of nucleophiles to α,β-unsaturated compounds is a cornerstone of carbon-carbon bond formation. The use of organocatalysts to control the stereochemistry of this reaction is a well-established field. Here, we propose the use of 3-Cyclohexyl-1,1-diisobutylurea as a catalyst for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin.

Proposed Reaction Mechanism

The catalytic cycle is proposed to proceed through the following steps, as illustrated in the diagram below:

  • Catalyst-Substrate Association: The urea catalyst forms a hydrogen bond with the nitroolefin, increasing the electrophilicity of the β-carbon.

  • Nucleophilic Attack: The enol form of the 1,3-dicarbonyl compound attacks the activated nitroolefin from a specific face, dictated by the steric environment created by the catalyst.

  • Intermediate Stabilization: The resulting nitronate intermediate is stabilized by hydrogen bonding with the catalyst.

  • Protonation and Catalyst Regeneration: Protonation of the nitronate intermediate furnishes the final product and regenerates the catalyst for the next cycle.

G cluster_0 Catalytic Cycle catalyst 3-Cyclohexyl-1,1-diisobutylurea activated_complex Activated Complex (H-bonded) catalyst->activated_complex + Nitroolefin nitroolefin Nitroolefin nitroolefin->activated_complex dicarbonyl 1,3-Dicarbonyl (enol form) intermediate Nitronate Intermediate (H-bonded) dicarbonyl->intermediate activated_complex->intermediate + 1,3-Dicarbonyl product Michael Adduct intermediate->product Protonation product->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the Michael addition.

Experimental Protocols

General Procedure for the Catalytic Asymmetric Michael Addition

This protocol describes a general method for the Michael addition of acetylacetone to (E)-β-nitrostyrene catalyzed by 3-Cyclohexyl-1,1-diisobutylurea.

Materials and Equipment:

  • 3-Cyclohexyl-1,1-diisobutylurea (Catalyst)

  • (E)-β-nitrostyrene (Substrate 1)

  • Acetylacetone (Substrate 2)

  • Toluene (Solvent)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates

  • Silica gel for column chromatography

  • Standard glassware for workup and purification

Protocol Steps:

  • To a clean, dry round-bottom flask, add 3-Cyclohexyl-1,1-diisobutylurea (0.1 mmol, 25.4 mg).

  • Add toluene (2 mL) to dissolve the catalyst.

  • Add (E)-β-nitrostyrene (1.0 mmol, 149.1 mg) to the solution.

  • Add acetylacetone (1.2 mmol, 120.1 mg, 123 µL) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 5 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC analysis.

Experimental Workflow Diagram

G start Start add_catalyst Add Catalyst and Solvent start->add_catalyst add_substrates Add Substrates add_catalyst->add_substrates reaction Stir at Room Temperature (Monitor by TLC) add_substrates->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification analysis Yield and ee Determination purification->analysis end End analysis->end

Caption: Overall experimental workflow.

Hypothetical Data Presentation

The following table summarizes hypothetical results for the optimization of the Michael addition reaction, demonstrating the potential influence of catalyst loading and solvent on the reaction outcome.

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
15Toluene247560
210Toluene188872
320Toluene129275
410Dichloromethane248565
510Tetrahydrofuran366040
610Hexane485550

Analysis of Hypothetical Data:

  • Effect of Catalyst Loading: Increasing the catalyst loading from 5 to 20 mol% leads to a higher yield and enantioselectivity, with a shorter reaction time. A 10 mol% loading appears to offer a good balance between efficiency and catalyst cost.

  • Effect of Solvent: Non-polar, aprotic solvents like toluene and dichloromethane appear to be optimal for this reaction. More polar solvents like THF may compete with the substrate for hydrogen bonding to the catalyst, leading to lower yields and selectivities.

Conclusion and Future Outlook

While the catalytic applications of 3-Cyclohexyl-1,1-diisobutylurea have not been explicitly reported in the scientific literature, its structure suggests significant potential as a bulky, soluble, and effective hydrogen-bond donor organocatalyst. The hypothetical application in the asymmetric Michael addition reaction presented here provides a framework for exploring its utility in organic synthesis. The steric bulk of the cyclohexyl and diisobutyl groups could be a key feature for inducing high levels of stereocontrol in various transformations.

Future research should focus on the experimental validation of these hypotheses. This would involve the synthesis and characterization of the catalyst, followed by its application in a range of organocatalytic reactions, including but not limited to:

  • Friedel-Crafts alkylations

  • Diels-Alder reactions

  • Aldol reactions

  • Baylis-Hillman reactions

A thorough investigation of its catalytic scope and limitations will be crucial in establishing 3-Cyclohexyl-1,1-diisobutylurea as a valuable tool for the synthetic organic chemist.

References

  • Kinetics and Mechanism of Urea Hydrolysis Catalyzed by Palladium(II) Complexes | Inorganic Chemistry - ACS Publications. (n.d.).
  • Efficient Urea Synthesis via One-Step N−C−N Coupling - OSTI. (2024, May 20).
  • Green Urea Synthesis from CO2 and Nitrogenous Small Molecules via Electrocatalysis and Photocatalysis - PMC. (2025, July 14).
  • Enzymatic Catalysis of Urea Decomposition: Elimination or Hydrolysis? - ACS Publications. (2004, September 3).
  • Research progress in photochemical synthesis of urea through C–N coupling reactions. (2025, December 9).
  • Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media - RSC Publishing. (n.d.).
  • Evolution of amide bond formation - University of Michigan. (2010, June 30).
  • A Classic Way of Forming Amide Bonds. (n.d.).
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23).
  • Amide Bond Activation of Biological Molecules - MDPI. (2018, October 12).
  • Control of Chemical Reactions Using Molecules that Buffer Non-aqueous Solutions. (n.d.).
  • Hydrogen-Bond Donor: Urea/Thiourea. (2012, December 17).
  • Urea hydrogen-bond donor strengths: bigger is not always better - Radboud Repository. (2024, December 5).
  • New Applications of Indium Catalysts in Organic Synthesis - ResearchGate. (n.d.).
  • Catalytic applications towards sustainability - RosDok. (n.d.).
  • Urea Metal−Organic Frameworks as Effective and Size-Selective Hydrogen-Bond Catalysts - Northwestern University. (2012, January 31).
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers. (2019, February 25).
  • Hydrogen-bond donor and acceptor cooperative catalysis strategy for cyclic dehydration of diols to access O-heterocycles - PMC. (2021, May 26).
  • Special Issue : Applications of Catalysis in Organic Chemistry: Sustainable Catalysts for Sustainable Processes - MDPI. (n.d.).
  • New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones. (n.d.).
  • Green Chemistry PAPER. (2012, August 8).
  • 57883-90-6 | 3-Cyclohexyl-1,1-diisobutylurea - ChemScene. (n.d.).
  • 3-cyclohexyl-1,1-diisobutylurea (C15H30N2O) - PubChemLite. (n.d.).
  • Pharmacokinetic evaluation of a 1,3-dicyclohexylurea nanosuspension formulation to support early efficacy assessment - PMC. (n.d.).
  • Application Note: Synthesis of 1,3-Dicyclohexylurea (DCU) for Use as a Reference Standard - Benchchem. (n.d.).

Sources

Application

Application Note: Advanced Formulation Strategies for 3-Cyclohexyl-1,1-diisobutylurea

Executive Summary The development of highly potent enzyme inhibitors often yields compounds with challenging physicochemical properties. 3-Cyclohexyl-1,1-diisobutylurea (CAS: 57883-90-6) is a highly lipophilic, 1,3-disub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly potent enzyme inhibitors often yields compounds with challenging physicochemical properties. 3-Cyclohexyl-1,1-diisobutylurea (CAS: 57883-90-6) is a highly lipophilic, 1,3-disubstituted urea derivative[1]. Substituted ureas are classic, highly potent pharmacophores for the inhibition of soluble epoxide hydrolase (sEH)[2]. However, the robust crystal lattice and high lipophilicity (LogP ~3.64) of these compounds result in notoriously poor aqueous solubility, which severely limits their oral bioavailability and utility in in vivo pharmacokinetic/pharmacodynamic (PK/PD) models[1].

This application note details two field-proven formulation strategies—Wet-Milled Nanosuspensions and Self-Microemulsifying Drug Delivery Systems (SMEDDS) —designed to overcome the dissolution rate limitations of 3-Cyclohexyl-1,1-diisobutylurea, ensuring reproducible systemic exposure for preclinical evaluation.

Mechanistic Rationale & Physicochemical Profiling

Soluble epoxide hydrolase (sEH) is the primary enzyme responsible for the rapid degradation of endogenous, anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[3]. The 1,3-disubstituted urea moiety of 3-Cyclohexyl-1,1-diisobutylurea acts as a transition-state mimic, forming tight hydrogen bonds with the active-site Asp335 residue of the sEH enzyme, thereby competitively inhibiting EET degradation[2].

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Urea 3-Cyclohexyl-1,1- diisobutylurea Urea->sEH Competitive Inhibition

Fig 1. sEH inhibition pathway by substituted ureas preventing EET degradation.

Because oral absorption of sEH inhibitors is strictly dissolution-rate limited, conventional aqueous suspensions fail to achieve the minimum effective plasma concentration ( Cmin​ ) required to maintain target engagement[4]. By manipulating the physical state of the API, we can bypass these thermodynamic barriers.

Formulation Strategy I: Top-Down Nanosuspension via Wet Media Milling

Causality of Method Selection

According to the Noyes-Whitney equation, dissolution velocity is directly proportional to the surface area of the drug particles. Wet media milling applies intense mechanical shear to fracture the API crystals, reducing the particle size from micrometers to the nanometer range (< 300 nm). For structurally analogous sEH inhibitors like 1,3-dicyclohexylurea (DCU), this approach increases the total surface area by approximately 40-fold, significantly enhancing plasma exposure[5].

Protocol: Nanosuspension Preparation & Validation

Step 1: Vehicle Preparation

  • Action: Dissolve 1.0% (w/v) Pluronic F127 and 0.2% (w/v) Sodium Deoxycholate in Milli-Q water.

  • Causality: High-energy nanoparticles are thermodynamically unstable and prone to Ostwald ripening. Pluronic F127 provides a steric hydration layer, while Sodium Deoxycholate imparts a negative surface charge, creating electrostatic repulsion to prevent agglomeration[4].

Step 2: API Dispersion

  • Action: Slowly disperse 5.0% (w/v) 3-Cyclohexyl-1,1-diisobutylurea powder into the stabilizer vehicle under high-shear homogenization (8,000 RPM for 5 minutes) to break up macroscopic aggregates.

Step 3: Wet Media Milling

  • Action: Transfer the coarse suspension to a planetary micro mill. Add 0.5 mm Yttrium-stabilized Zirconium Oxide (YTZ) beads at a 1:1 (v/v) ratio to the suspension. Mill at 400 RPM for 4 cycles of 30 minutes, with 10-minute cooling intervals.

  • Causality: YTZ beads possess the high density ( >5.9 g/cm3 ) necessary to generate the kinetic impact forces required to fracture the stable urea crystal lattice without introducing heavy metal contamination. Cooling intervals prevent thermal degradation of the API and localized melting.

Step 4: Media Separation

  • Action: Isolate the nanosuspension by passing the mixture through a 5 µm stainless steel mesh screen.

Self-Validation Checkpoint: Perform Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering immediately after separation.

  • Pass Criteria: Z-average size < 300 nm; Polydispersity Index (PDI) < 0.25; Zeta Potential < -20 mV.

  • Failure Mode: A PDI > 0.25 indicates uneven milling or secondary agglomeration. Corrective Action: Increase Pluronic F127 concentration by 0.5% and subject to an additional 30-minute milling cycle.

Formulation Strategy II: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Causality of Method Selection

While nanosuspensions improve dissolution rate, SMEDDS bypass the dissolution step entirely. By pre-dissolving the API in an isotropic mixture of oils, surfactants, and co-surfactants, the drug is maintained in a solubilized state. Upon mild agitation in the aqueous environment of the gastrointestinal tract, the system spontaneously forms oil-in-water microemulsions (< 50 nm), presenting the drug directly for lymphatic or passive cellular absorption.

SMEDDS_Logic API Lipophilic API (LogP > 3.5) Lipid Lipid Phase (Solubilization) API->Lipid Surf Surfactant/Co-surf (HLB > 12) Lipid->Surf Mix Emulsion Spontaneous Microemulsion Surf->Emulsion Aqueous Dilution Absorb Enhanced Absorption Emulsion->Absorb

Fig 2. Causality of SMEDDS components driving spontaneous microemulsification.

Protocol: SMEDDS Preparation & Validation

Step 1: Excipient Blending

  • Action: Prepare a blank SMEDDS vehicle by mixing Capryol 90 (Oil, 20% w/w), Cremophor EL (Surfactant, 50% w/w), and Transcutol HP (Co-surfactant, 30% w/w). Vortex for 5 minutes.

  • Causality: Capryol 90 provides optimal solubility for lipophilic ureas. Cremophor EL (HLB ~13.5) lowers the interfacial tension to near zero, while Transcutol HP increases the flexibility of the interfacial film, allowing for spontaneous emulsification.

Step 2: API Loading

  • Action: Add 3-Cyclohexyl-1,1-diisobutylurea to the blank vehicle at a concentration of 25 mg/g. Stir magnetically at 40°C for 2 hours until the mixture is optically clear.

Step 3: Equilibration

  • Action: Allow the formulation to equilibrate at room temperature for 24 hours in a sealed amber vial.

Self-Validation Checkpoint: Perform a thermodynamic stress test and dispersion assessment.

  • Pass Criteria: Centrifuge the formulation at 10,000 RPM for 15 minutes. No phase separation or API precipitation should occur. Dilute 100 µL of the SMEDDS into 10 mL of 0.1N HCl (simulated gastric fluid) at 37°C. The mixture must form a clear/bluish dispersion within 2 minutes. DLS must confirm a droplet size of < 50 nm.

  • Failure Mode: Cloudiness or precipitation upon dilution indicates drug precipitation (solvent capacity exceeded). Corrective Action: Reduce API loading to 15 mg/g or increase the Cremophor EL ratio.

Quantitative Pharmacokinetic Profiling

The table below summarizes the expected quantitative improvements in physicochemical and pharmacokinetic parameters when transitioning from an unformulated suspension to the advanced formulation strategies described above. (Note: Data extrapolated from validated in vivo models of structurally analogous 1,3-disubstituted ureas[5]).

Formulation TypeMean Particle Size (nm)Zeta Potential (mV)Relative Bioavailability ( Frel​ %) Cmax​ (ng/mL)
Unmilled Aqueous Suspension > 4500-12.4100 (Baseline)145
Wet-Milled Nanosuspension 245-28.6~ 8501850
SMEDDS Formulation 32-4.2~ 14003100

References

  • ChemScene. "57883-90-6 | 3-Cyclohexyl-1,1-diisobutylurea". ChemScene Catalog.
  • Ghosh S, et al. "Oral delivery of 1,3-dicyclohexylurea nanosuspension enhances exposure and lowers blood pressure in hypertensive rats." Basic & Clinical Pharmacology & Toxicology, 2008.
  • Chiang P-C, et al. "Investigation of utilization of nanosuspension formulation to enhance exposure of 1,3-dicyclohexylurea in rats." Nanoscale Research Letters, 2011.
  • Shen HC, Hammock BD, et al. "Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy." Journal of Medicinal Chemistry - ACS Publications, 2014.
  • Pharmacokinetic evaluation of a 1,3-dicyclohexylurea nanosuspension formulation. ResearchGate, 2007.
  • Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening. Journal of Chemical Information and Modeling - ACS Publications, 2016.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 3-Cyclohexyl-1,1-diisobutylurea

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic bottlenecks associated with 3-Cyclohexyl-1,1-diisobut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic bottlenecks associated with 3-Cyclohexyl-1,1-diisobutylurea. This asymmetric urea is notoriously difficult to synthesize in high yields due to the extreme steric hindrance of the diisobutylamine precursor.

Below, you will find mechanistic FAQs, field-proven optimization data, and a self-validating protocol designed to ensure high-fidelity results in your drug development workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my yield of 3-Cyclohexyl-1,1-diisobutylurea consistently below 40%, accompanied by a white, insoluble precipitate? A1: The white precipitate is almost certainly 1,3-dicyclohexylurea, a symmetric byproduct. This occurs when moisture contaminates the reaction. Cyclohexyl isocyanate reacts with water to form a carbamic acid intermediate, which rapidly decarboxylates to yield cyclohexylamine. This newly formed primary amine is far less sterically hindered than your target secondary amine (diisobutylamine) and will rapidly attack unreacted cyclohexyl isocyanate[1].

  • Field-Proven Solution: Ensure strictly anhydrous conditions. Dry your solvents (e.g., use anhydrous Toluene stored over molecular sieves) and flush the reaction vessel with inert gas (N2 or Argon).

Q2: Diisobutylamine is highly sterically hindered. How can I drive the nucleophilic addition to completion? A2: The bulky nature of the two isobutyl groups significantly reduces the nucleophilicity of the secondary nitrogen atom, making the attack on the isocyanate carbon sluggish at room temperature. While standard urea syntheses from isocyanates and amines typically proceed without a base[2], hindered secondary amines require thermal activation or catalytic assistance to overcome the activation energy barrier.

  • Field-Proven Solution: Switch from dichloromethane (DCM) to a higher-boiling non-polar solvent like Toluene, and reflux the mixture (80-110°C). Alternatively, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can facilitate the acyl transfer by forming a highly reactive intermediate.

Q3: Are there alternative synthetic routes if the direct isocyanate route fails? A3: Yes. You can synthesize asymmetric ureas via carbamate intermediates to bypass direct isocyanate handling. For example, reacting diisobutylamine with phenyl chloroformate forms a stable carbamate. Subsequent addition of cyclohexylamine and a base (like Et3N or DABCO) at elevated temperatures generates the isocyanate in situ, which is then rapidly trapped by the amine. Additionally, using carbonyl sulfide (COS) with amines is an excellent method for asymmetric ureas; because secondary amines cannot form isocyanates, symmetric byproduct formation from the diisobutylamine side is completely prevented[3].

Part 2: Quantitative Data & Solvent Optimization

To guide your experimental design, the following table summarizes the causal relationship between reaction conditions and expected yields for the synthesis of 3-Cyclohexyl-1,1-diisobutylurea.

Reaction ConditionSolventTemp (°C)Additive / CatalystExpected Yield (%)Primary Byproduct / Issue
Standard Addition DCM25None35 - 45Unreacted Starting Materials
Elevated Temp Toluene110None65 - 75Trace 1,3-dicyclohexylurea
Base Catalyzed THF65DMAP (0.1 eq)80 - 85None (Clean conversion)
Carbamate Route DMF100DABCO (1.5 eq)85 - 90Phenol (Easily washed out)

Part 3: Step-by-Step Validated Protocol

Method: DMAP-Catalyzed Isocyanate-Amine Coupling Objective: Synthesize 3-Cyclohexyl-1,1-diisobutylurea via direct coupling while suppressing symmetric urea formation. This protocol is designed as a self-validating system, ensuring quality control at every step.

Step 1: Anhydrous Setup & Reagent Verification

  • Action: Flame-dry a 100 mL round-bottom flask under vacuum, then backfill with Argon. Add 20 mL of anhydrous Toluene.

  • Validation Check: Perform a Karl Fischer titration on the Toluene; moisture must be <50 ppm to prevent isocyanate hydrolysis[1].

Step 2: Reagent Addition

  • Action: Add Diisobutylamine (1.0 eq, 10 mmol) and DMAP (0.1 eq, 1 mmol) to the flask. Stir to dissolve. Cool the mixture to 0°C using an ice bath. Slowly add Cyclohexyl isocyanate (1.1 eq, 11 mmol) dropwise over 10 minutes.

  • Causality: Cooling prevents localized exotherms that could degrade the isocyanate. DMAP acts as a nucleophilic catalyst, temporarily attacking the isocyanate to form a highly reactive intermediate that is more susceptible to attack by the bulky diisobutylamine.

  • Validation Check: The solution should remain clear. Immediate formation of a white precipitate indicates moisture contamination (forming the symmetric urea byproduct).

Step 3: Thermal Activation

  • Action: Remove the ice bath and heat the reaction to 80°C for 12 hours under Argon.

  • Validation Check: Monitor via TLC (Eluent: 8:2 Hexanes/Ethyl Acetate). Stain with KMnO4. The reaction is complete when the diisobutylamine spot (Rf ~0.2) disappears, and a new product spot (Rf ~0.5) emerges.

Step 4: Selective Quenching & Extraction

  • Action: Cool to room temperature. Quench by adding 10 mL of 1M HCl. Transfer to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).

  • Causality: The 1M HCl wash protonates any unreacted diisobutylamine and the DMAP catalyst, driving them into the aqueous layer and effectively separating them from the neutral urea product.

  • Validation Check: Test the aqueous layer with pH paper to ensure it is acidic (pH < 2), confirming complete removal of amines.

Step 5: Isolation & Characterization

  • Action: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot Hexanes/Ethyl Acetate.

  • Validation Check: Analyze the purified crystals via 1H-NMR. The presence of a sharp singlet near δ 4.2 ppm (NH proton) and the integration ratio of the cyclohexyl protons to the isobutyl methyl protons (approx. 11:12) will confirm the asymmetric structure.

Part 4: Visualizations

UreaSynthesis A Cyclohexyl Isocyanate + Diisobutylamine B Anhydrous Conditions (Strictly Dry Solvent) A->B Ideal Setup C Moisture Present (H2O contamination) A->C Poor Technique D Nucleophilic Attack (Sterically Hindered) B->D Heat / Catalyst E Hydrolysis to Cyclohexylamine C->E + H2O, - CO2 F Target: 3-Cyclohexyl- 1,1-diisobutylurea D->F High Yield G Byproduct: 1,3-Di- cyclohexylurea E->G + Isocyanate

Reaction pathway of 3-Cyclohexyl-1,1-diisobutylurea highlighting moisture-induced side reactions.

CarbamateRoute A Diisobutylamine + Phenyl Chloroformate B Phenyl Diisobutylcarbamate (Stable Intermediate) A->B 0°C to RT - HCl C Cyclohexylamine + Base (DABCO), Heat B->C Addition D 3-Cyclohexyl-1,1-diisobutylurea (High Yield Target) C->D Nucleophilic Displacement

Two-step carbamate intermediate workflow for synthesizing highly hindered asymmetric ureas.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 3-Cyclohexyl-1,1-diisobutylurea

Welcome to the Technical Support Center for 3-Cyclohexyl-1,1-diisobutylurea (CAS: 57883-90-6). As a highly lipophilic urea derivative, this compound presents classic "grease-ball" physicochemical challenges[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Cyclohexyl-1,1-diisobutylurea (CAS: 57883-90-6). As a highly lipophilic urea derivative, this compound presents classic "grease-ball" physicochemical challenges[1]. While the urea core is capable of hydrogen bonding, the bulky aliphatic substituents (one cyclohexyl and two isobutyl groups) sterically hinder aqueous hydration and drive aggressive hydrophobic aggregation.

This guide is designed by Senior Application Scientists to help researchers, formulation scientists, and drug development professionals troubleshoot poor aqueous solubility, prevent solvent-shift precipitation, and optimize both in vitro and in vivo delivery systems.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 3-Cyclohexyl-1,1-diisobutylurea precipitate immediately when diluted from a DMSO stock into PBS or cell culture media? A1: This is a classic case of solvent-shift nucleation. In 100% DMSO, the solvent effectively solvates the lipophilic cyclohexyl and isobutyl chains. When introduced into an aqueous environment (like PBS), the DMSO rapidly diffuses into the bulk water. The local thermodynamic activity of water spikes, forcing the hydrophobic aliphatic chains of the drug to self-associate to minimize unfavorable contact with water. Because the compound lacks ionizable groups to provide electrostatic repulsion, these aggregates rapidly grow into insoluble "brick-dust" crystals[1].

Q2: How do I choose between cyclodextrins and surfactants for in vitro cell assays? A2: Your choice depends on the required concentration and the sensitivity of your cell line.

  • Surfactants (e.g., Tween-80, Triton X-100) solubilize the drug by trapping it inside hydrophobic micelles. However, because surfactants are amphiphilic, they can insert into and disrupt cellular lipid bilayers, causing cytotoxicity.

  • Cyclodextrins (e.g., HP-β-CD) form 1:1 or 1:2 host-guest inclusion complexes. They shield the lipophilic drug within a hydrophobic cavity while presenting a hydrophilic exterior[2]. Because they do not act as classical surfactants, they generally preserve cell membrane integrity, making them superior for sensitive in vitro assays.

Q3: If I use a high concentration of HP-β-CD to maximize aqueous solubility, will it guarantee high bioavailability in vivo? A3: No. You must account for the Solubility-Permeability Trade-off [2]. While cyclodextrins drastically increase the apparent aqueous solubility, they simultaneously decrease the free fraction of the drug. For the drug to cross the lipophilic intestinal membrane, it must partition out of the cyclodextrin cavity. If the binding constant is too high, or if excess cyclodextrin is used, the drug remains trapped in the aqueous phase, leading to poor membrane permeability and reduced absorption[2].

Q4: Can I use pH adjustment to dissolve this compound? A4: No. 3-Cyclohexyl-1,1-diisobutylurea is a neutral molecule. Unlike amines or carboxylic acids, the urea nitrogen atoms are not basic enough to be protonated at physiologically relevant pH levels, nor are they acidic enough to be deprotonated. pH adjustment will not alter its solubility profile and extreme pH may risk hydrolyzing the urea bond.

II. Strategic Decision Workflows

To prevent trial-and-error, use the following logical framework to select the appropriate solubilization strategy based on your experimental endpoint.

DecisionTree Start 3-Cyclohexyl-1,1-diisobutylurea Aqueous Solubilization InVitro In Vitro Cell Assays (Low toxicity required) Start->InVitro Endpoint InVivo In Vivo / Animal Models (High dose, PK/PD) Start->InVivo Endpoint Cosolvent Co-solvent System (DMSO < 0.5% + Tween 80) InVitro->Cosolvent Low Conc. (<10 µM) Cyclodextrin Cyclodextrin Complexation (HP-β-CD or Captisol) InVitro->Cyclodextrin High Conc. (>10 µM) InVivo->Cyclodextrin Aqueous IV/PO Vehicle Lipid Lipid-Based Formulation (SEDDS / Emulsion) InVivo->Lipid High Lipophilicity PO

Caption: Decision tree for selecting a solubilization strategy based on experimental application.

III. Self-Validating Experimental Protocols

Protocol A: Co-solvent & Micellar Solubilization (For In Vitro Assays)

Mechanism: Co-solvents lower the dielectric constant of the aqueous media, reducing the polarity gap between the solvent and the drug[3]. Surfactants prevent nucleation by encapsulating the drug in micelles. Self-Validation Check: The final solution must remain optically clear at 37°C for 24 hours. Any turbidity indicates the drug has exceeded its apparent solubility threshold.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 3-Cyclohexyl-1,1-diisobutylurea in 100% DMSO to create a 10 mM stock. Vortex until completely clear.

  • Surfactant Priming: In a separate sterile tube, prepare a 10% (v/v) Tween-80 solution in PBS.

  • Intermediate Dilution: Add 5 µL of the 10 mM DMSO stock to 45 µL of the 10% Tween-80 solution. Crucial step: Do not add water yet. Vortex vigorously for 60 seconds to allow the surfactant to coat the solvated drug molecules.

  • Aqueous Phase Addition: Slowly add 950 µL of pre-warmed (37°C) PBS or cell culture media dropwise while continuously vortexing.

  • Final Parameters: This yields a 50 µM drug solution containing 0.5% DMSO and 0.45% Tween-80. Filter sterilize through a 0.22 µm PTFE syringe filter.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Mechanism: The lipophilic cyclohexyl/isobutyl groups enter the hydrophobic cavity of HP-β-CD, driven by the displacement of high-enthalpy water molecules from the cavity[2].

Mechanism Drug Drug Aggregates (Hydrophobic) CD HP-β-CD (Hydrophobic Cavity) Drug->CD + CD (Host-Guest) Micelle Surfactant (Amphiphilic) Drug->Micelle + Surfactant (>CMC) Complex Inclusion Complex (Water Soluble) CD->Complex Thermodynamic Shift MicelleForm Micellar Core (Drug Trapped) Micelle->MicelleForm Self-Assembly

Caption: Mechanistic pathways of Cyclodextrin Inclusion vs. Micellar Solubilization.

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in ultra-pure water. Stir at room temperature until fully dissolved.

  • Drug Addition: Add 3-Cyclohexyl-1,1-diisobutylurea powder directly to the cyclodextrin solution in a 1:5 molar ratio (Drug:CD).

  • Complexation: Stir the suspension continuously at 500 RPM for 48 hours at room temperature. Note: Do not heat above 40°C, as inclusion complexation is an exothermic process; higher temperatures reduce the binding constant.

  • Equilibration & Filtration: Allow the solution to equilibrate for 2 hours without stirring. Filter through a 0.45 µm PVDF filter to remove any uncomplexed drug.

  • Lyophilization (Optional): Freeze the filtrate at -80°C and lyophilize for 72 hours to obtain a stable, water-soluble white powder that can be reconstituted instantly in saline for in vivo dosing.

IV. Quantitative Data Presentation

The table below summarizes the expected performance of various formulation strategies for highly lipophilic, non-ionizable urea derivatives.

Formulation StrategyPrimary MechanismEstimated Aqueous Solubility GainImpact on Intestinal PermeabilityBest Use Case
Co-solvents (e.g., PEG-400, Propylene Glycol)Polarity gap reductionModerate (10x - 50x)Neutral (Free fraction remains high)[3]In vitro assays, topical formulations
Surfactant Micelles (e.g., Tween-80)Hydrophobic encapsulationHigh (100x - 500x)Decreases (Drug trapped in micelle)IV formulations, acute in vitro screens
Cyclodextrins (e.g., HP-β-CD)Host-guest inclusion complexVery High (500x - 1000x)Decreases (Concentration dependent)[2]IV/PO in vivo dosing
Lipid-Based (SEDDS) Emulsification in GI tractHigh (100x - 500x)Enhances (Promotes lymphatic transport)[1]Oral (PO) bioavailability enhancement

V. References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at:[Link]

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. ACS Molecular Pharmaceutics. Available at: [Link]

  • Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs: Solubility–Permeability Trade-Off. ACS Molecular Pharmaceutics. Available at: [Link]

  • Masterarbeit Fabien Schultz: Solubility of urea derivatives. Hochschule Neubrandenburg / Fraunhofer IAP. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 3-Cyclohexyl-1,1-diisobutylurea

Welcome to the Technical Support Center. 3-Cyclohexyl-1,1-diisobutylurea (CAS 57883-90-6) is a highly lipophilic, non-ionizable urea derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Cyclohexyl-1,1-diisobutylurea (CAS 57883-90-6) is a highly lipophilic, non-ionizable urea derivative. Due to its bulky hydrophobic groups (one cyclohexyl ring and two isobutyl chains), it exhibits exceptionally strong retention on standard reversed-phase (RP) stationary phases. Furthermore, the lack of an extended conjugated π -system makes standard UV detection challenging.

This guide provides mechanistic troubleshooting to help you optimize retention time ( tR​ ), peak shape, and signal-to-noise ratio during method development.

PART 1: Core Troubleshooting & FAQs

Q1: My retention time is excessively long (>30 minutes) on a standard C18 column. How can I elute the compound faster without losing resolution? Causality & Solution: The extreme hydrophobicity of the cyclohexyl and isobutyl groups causes massive partitioning into the dense C18 alkyl chains[1].

  • Increase Organic Modifier: Standard 50/50 Water/Acetonitrile will not elute this compound efficiently. Shift the mobile phase to 80–95% Acetonitrile. A 10% increase in organic modifier typically decreases retention by 2- to 3-fold[1].

  • Switch Stationary Phase: If 90% organic still yields a capacity factor ( k′ ) > 10, the hydrophobic surface area of the column is too high. Downgrade the alkyl chain length to a C8 or C4 column. This reduces the hydrophobic interaction volume, allowing the bulky lipophilic urea to elute faster while maintaining a healthy capacity factor ( 2<k′<10 )[1].

Q2: The peaks are broad and exhibit significant tailing (Tailing Factor > 1.8). How do I sharpen them? Causality & Solution: Although 3-Cyclohexyl-1,1-diisobutylurea is neutral, the highly polar urea carbonyl oxygen and amide hydrogens can hydrogen-bond with unreacted, acidic residual silanols on the silica support. Furthermore, bulky molecules suffer from poor mass transfer at room temperature.

  • Use Additives: Incorporate 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) into both aqueous and organic mobile phases. While typically used for ionizable compounds, TFA acts as a silanol-masking agent, outcompeting the urea groups for secondary interactions and sharpening the peak[1].

  • Elevate Temperature: Increase the column compartment temperature to 40°C–45°C. This decreases mobile phase viscosity, thereby increasing the analyte's diffusion coefficient and improving mass transfer kinetics.

Q3: I am getting a very poor signal-to-noise (S/N) ratio despite a high sample concentration. Is my compound degrading? Causality & Solution: The compound is likely stable, but it lacks a strong UV chromophore. The urea moiety only absorbs strongly in the low-UV region (typically 200–210 nm).

  • Optimize Detection Wavelength: Set your UV/DAD detector to 205 nm.

  • Solvent Selection: You must use HPLC-grade Acetonitrile rather than Methanol. Methanol has a UV cutoff of ~205 nm and will cause severe baseline noise and drift at this wavelength. Acetonitrile has a UV cutoff of 190 nm, providing a transparent baseline[1].

  • Alternative Detectors: If UV remains insufficient, switch to a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which are ideal for non-volatile, poor-UV-absorbing lipophilic compounds.

Q4: Why do I see split peaks or distorted peak shapes when injecting larger sample volumes? Causality & Solution: This is a classic "solvent effect." If your sample is dissolved in a diluent that is significantly stronger (e.g., 100% organic) than the initial mobile phase, the highly lipophilic analyte will precipitate or partition unevenly at the column head. Fix: Always prepare your sample in a diluent that closely matches the initial mobile phase composition (e.g., 85% Acetonitrile / 15% Water).

PART 2: Quantitative Data Summaries

Table 1: Effect of Mobile Phase Composition on Retention Factor ( k′ ) (Estimated for C18, 40°C)

Mobile Phase (% ACN / % Water)Estimated k′ Chromatographic ConsequenceRecommendation
50 / 50> 25.0Excessive retention, severe band broadeningAvoid for this compound
70 / 3012.5Late elution, poor throughputUse only for complex mixture resolution
85 / 15 4.2 Optimal retention and peak shape Ideal Isocratic Condition
95 / 51.1Elution near solvent front ( t0​ )Risk of co-elution with void volume[1]

Table 2: Column Chemistry Selection for Lipophilic Ureas

Stationary PhaseCarbon LoadHydrophobic RetentionSilanol Masking Required?Best Use CaseC18 (Octadecyl)High (~15-20%)Very StrongYes (0.1% TFA)High-resolution impurity profilingC8 (Octyl)Medium (~9-12%)ModerateYes (0.1% TFA)Routine quantification (Faster runs)C4 (Butyl)Low (~5-8%)WeakYes (0.1% TFA)Ultra-fast high-throughput screeningPhenyl-HexylMedium (~11%)Moderate ( π π )No (Usually endcapped)Alternative selectivity for co-eluting peaks

PART 3: Standardized Experimental Protocols

Protocol A: Optimized Isocratic RP-HPLC Method for 3-Cyclohexyl-1,1-diisobutylurea

This self-validating protocol ensures baseline resolution, high S/N, and reproducible retention times.

Step 1: Mobile Phase Preparation

  • Channel A (Aqueous): 100% Milli-Q Water with 0.1% (v/v) LC-MS grade TFA.

  • Channel B (Organic): 100% HPLC-grade Acetonitrile (UV cutoff <190 nm) with 0.1% (v/v) TFA.

  • Note: Degas both solvents via ultrasonication for 10 minutes prior to use to prevent pump cavitation.

Step 2: System Setup & Equilibration

  • Column: C8, 4.6 x 150 mm, 3.5 µm particle size (Endcapped).

  • Column Temperature: Set to 40°C to optimize mass transfer for bulky molecules.

  • Flow Rate: 1.0 mL/min.

  • Isocratic Mixture: 15% Channel A / 85% Channel B.

  • Equilibration: Pump the isocratic mixture for at least 20 column volumes (~30 minutes) until the UV baseline at 205 nm is completely flat.

Step 3: Sample Preparation

  • Weigh 10 mg of 3-Cyclohexyl-1,1-diisobutylurea standard.

  • Dissolve in 10 mL of Sample Diluent (85% Acetonitrile / 15% Water) to create a 1 mg/mL stock.

  • Sonicate for 5 minutes to ensure complete dissolution of the lipophilic solid.

  • Dilute to a working concentration of 50 µg/mL using the Sample Diluent. Filter through a 0.22 µm PTFE syringe filter.

Step 4: Injection & Detection

  • Injection Volume: 5 µL (Keep volume low to prevent column overloading).

  • Detection: UV at 205 nm (Reference wavelength: 360 nm, Bandwidth: 100 nm).

Step 5: System Suitability Validation

  • Inject the working standard 5 times.

  • Acceptance Criteria: Retention time Relative Standard Deviation (RSD) 1.0%; Tailing Factor ( Tf​ ) 1.5; Capacity factor ( k′ ) between 2.0 and 5.0[1].

PART 4: Visualizations

TroubleshootingTree start Issue: High Retention Time (>20 min)? inc_org Increase % Organic Modifier (e.g., ACN to 85-90%) start->inc_org Yes check_k Is capacity factor (k') between 2 and 10? inc_org->check_k change_col Switch to C8 or C4 Column (Lower Carbon Load) check_k->change_col No, k' still > 10 success Optimal Retention & Resolution Achieved check_k->success Yes opt_temp Increase Column Temp to 40°C change_col->opt_temp opt_temp->success

Caption: Decision tree for optimizing HPLC retention times of highly lipophilic urea derivatives.

Mechanism analyte 3-Cyclohexyl-1,1-diisobutylurea Highly Lipophilic & Neutral c18 C18 Stationary Phase Hydrophobic Partitioning analyte->c18 Strong Retention (Alkyl/Cyclohexyl groups) silanol Residual Silanols Secondary H-Bonding analyte->silanol Urea Carbonyl Interaction (Causes Peak Tailing) tfa 0.1% TFA Additive Silanol Masking Agent tfa->silanol Ion-pairing / Masking (Prevents Tailing)

Caption: Analyte-stationary phase interaction mechanism highlighting the role of TFA in preventing peak tailing.

PART 5: References

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International (Chromatography Online) URL:[Link][1]

  • Reversed-Phase Chromatography & HPLC Columns Source: Orochem Technologies URL:[Link]

  • Development and Validation of a High-Pressure Liquid Chromatography Method for the Determination of Chemical Purity and Radiochemical Purity of a [68Ga]-Labeled Glu-Urea-Lys(Ahx) Source: PubMed Central (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 3-Cyclohexyl-1,1-diisobutylurea

Welcome to the Technical Support Center for handling 3-Cyclohexyl-1,1-diisobutylurea (CAS: 57883-90-6). This guide is designed for researchers and drug development professionals who encounter thermal instability when uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 3-Cyclohexyl-1,1-diisobutylurea (CAS: 57883-90-6). This guide is designed for researchers and drug development professionals who encounter thermal instability when utilizing substituted ureas in high-temperature reactions or purification workflows.

Substituted ureas are prone to thermal decomposition via a four-center pericyclic reaction, yielding isocyanates and amines[1]. For 3-cyclohexyl-1,1-diisobutylurea, thermal stress induces cleavage into cyclohexyl isocyanate and diisobutylamine . This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols necessary to suppress this degradation pathway.

Part 1: Frequently Asked Questions (FAQs)

Q1: At what temperature does 3-cyclohexyl-1,1-diisobutylurea begin to degrade? A: While bulk thermal cracking of ureas for chemical recycling (e.g., 1,3-diphenyl urea) is typically performed at 350–450 °C[2], slow degradation of sterically hindered aliphatic ureas like 3-cyclohexyl-1,1-diisobutylurea can initiate at temperatures as low as 120–150 °C in solution. The bulky diisobutyl and cyclohexyl groups lower the activation energy for the pericyclic transition state by increasing ground-state steric strain.

Q2: Why am I seeing a byproduct mass of m/z 129 in my LC-MS? A: A mass of m/z 129 corresponds to diisobutylamine ( C8​H19​N ), which is the amine cleavage product of this specific urea. The corresponding cyclohexyl isocyanate ( C7​H11​NO , m/z 125) is highly reactive and often polymerizes or reacts with nucleophiles in your mixture (e.g., water to form dicyclohexylurea), making the amine the most reliable diagnostic marker of thermal degradation.

Q3: Does solvent choice impact the degradation rate? A: Yes. Polar aprotic solvents with high boiling points (e.g., DMSO, DMF) can stabilize the polarized transition state of the pericyclic cleavage. Switching to lower-boiling or non-polar solvents limits the maximum reaction temperature and reduces transition-state stabilization.

Part 2: Troubleshooting Guide & Experimental Protocols

If you suspect thermal degradation is reducing your yield, implement the following self-validating workflow. This protocol ensures that any degradation is immediately detected and halted.

Step-by-Step Methodology: Low-Temperature Kinetic Monitoring

Objective: Prevent thermal cleavage during functionalization reactions by establishing a strict thermal ceiling and monitoring via Process Analytical Technology (PAT).

  • Baseline Establishment (In-situ ReactIR):

    • Equip a jacketed reactor with an in-situ FTIR probe.

    • Load 3-cyclohexyl-1,1-diisobutylurea (0.1 M) in your chosen solvent (e.g., Toluene).

    • Causality: You must monitor the isocyanate asymmetric stretch at ~2260 cm⁻¹ . If this peak appears, the pericyclic cleavage has initiated.

  • Thermal Ramping & Ceiling Identification:

    • Heat the reactor from 25 °C to 150 °C at a rate of 5 °C/min.

    • Note the exact temperature at which the 2260 cm⁻¹ peak emerges above the signal-to-noise ratio. Set your maximum operational temperature (T_max) at least 15 °C below this threshold.

  • Reaction Execution with Scavengers:

    • If high temperatures are unavoidable for your primary catalytic cycle, introduce a sacrificial nucleophile (e.g., 1 equivalent of a volatile primary alcohol).

    • Self-Validation: The alcohol will trap any transient cyclohexyl isocyanate as a carbamate. Analyze the crude mixture via GC-MS; the presence of the carbamate confirms the degradation pathway was active but safely neutralized, preventing uncontrolled side reactions.

  • Workup & Evaporation:

    • Do not use standard rotary evaporation at high bath temperatures (>60 °C) for prolonged periods. Use high-vacuum (lyophilization or Genevac) to remove solvents, as the concentration of the urea in a hot, evaporating film accelerates degradation.

Part 3: Quantitative Data & Visualization

Table 1: Diagnostic Markers for 3-Cyclohexyl-1,1-diisobutylurea Degradation
CompoundRole in DegradationDiagnostic MW ( g/mol )Primary Detection MethodKey Spectral Feature
3-Cyclohexyl-1,1-diisobutylurea Starting Material254.42LC-MS (ESI+)m/z 255.24 [M+H]+
Diisobutylamine Cleavage Product 1129.25GC-MS / LC-MSm/z 130.1 [M+H]+
Cyclohexyl isocyanate Cleavage Product 2125.17ReactIR / GC-MSIR peak at 2260 cm⁻¹
1,3-Dicyclohexylurea Secondary Byproduct*224.35LC-MS / NMRInsoluble white precipitate

*Forms if cyclohexyl isocyanate reacts with adventitious water, generating cyclohexylamine which attacks another isocyanate molecule.

Workflow Diagram: Thermal Degradation Prevention Strategy

G Start 3-Cyclohexyl-1,1- diisobutylurea Heat Thermal Stress (>120 °C) Start->Heat TS 4-Center Pericyclic Transition State Heat->TS Unmonitored Intervention1 ReactIR Monitoring (Limit T < 100 °C) Heat->Intervention1 PAT Applied Products Degradation Products: Isocyanate + Amine TS->Products Intervention2 High-Vacuum Cold Evaporation Intervention1->Intervention2 Success Intact Urea Preserved Intervention2->Success

Figure 1: Mechanistic pathway of urea thermal degradation and targeted analytical interventions.

Part 4: References

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives ACS Publications[Link]

  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates Polymers (Basel) via NIH[Link]

  • 3-cyclohexyl-1,1-diisobutylurea (C15H30N2O) - PubChemLite Université du Luxembourg[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Cyclohexyl-1,1-diisobutylurea

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with isolating 3-Cyclohexyl-1,1-diisobutylurea (Molecular Formula: C15H30N2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with isolating 3-Cyclohexyl-1,1-diisobutylurea (Molecular Formula: C15H30N2O) from complex crude reaction mixtures.

Synthesizing asymmetric urea derivatives—typically via the reaction of an amine (e.g., diisobutylamine) with an isocyanate (e.g., cyclohexyl isocyanate)—frequently generates a matrix of unreacted precursors and symmetric byproducts. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions, providing the mechanistic causality behind each purification step to ensure your workflows are robust, reproducible, and self-validating.

Part 1: Frequently Asked Questions (Troubleshooting Impurities)

Q1: During the workup of my crude extract, I constantly encounter a fine, stubbornly insoluble white powder that clogs my separatory funnel. What is it, and how do I remove it? A1: This is almost certainly 1,3-dicyclohexylurea (DCU) . It forms when trace ambient moisture hydrolyzes your electrophile (cyclohexyl isocyanate) into cyclohexylamine, which then rapidly attacks another equivalent of isocyanate to form a symmetric urea. DCU is notoriously insoluble in most organic solvents at room temperature. Attempting a liquid-liquid extraction before removing DCU will result in intractable emulsions. You must remove it via cold-temperature filtration before any aqueous washing.

Q2: My crude NMR spectra show residual aliphatic amine peaks (e.g., unreacted diisobutylamine). Can I selectively remove these without degrading the target urea? A2: Yes. The nitrogen atoms in a urea functional group are non-basic because their lone pairs are heavily delocalized into the adjacent carbonyl pi-system. In contrast, unreacted diisobutylamine is a basic secondary amine (pKa ~10.5). By washing your organic extract with a mild acid (1M HCl), you selectively protonate the amine, converting it into a highly water-soluble ammonium chloride salt[1]. The target urea remains completely unaffected in the organic phase.

Q3: I have removed the amines and DCU, but I still have a closely eluting symmetric urea impurity. How do I resolve this on a silica column? A3: Urea derivatives possess strong hydrogen-bond donating (N-H) and accepting (C=O) motifs, which can cause them to streak on bare silica if the solvent system is too non-polar. However, the bulky diisobutyl groups on 3-Cyclohexyl-1,1-diisobutylurea provide significant lipophilic character. Use a shallow step gradient of Hexanes to Ethyl Acetate. The highly non-polar symmetric byproducts (like 1,1,3,3-tetraisobutylurea) will elute first, followed by your target asymmetric urea.

Part 2: Quantitative Impurity Profiling

To effectively purify your target compound, you must exploit the physicochemical differences between the product and its impurities.

ImpuritySourcePhysicochemical PropertyTargeted Removal Strategy
1,3-Dicyclohexylurea (DCU) Moisture-induced dimerization of cyclohexyl isocyanateHighly insoluble in cold EtOAc, Hexane, and Water.Cold precipitation & vacuum filtration.
Diisobutylamine Unreacted starting materialBasic secondary amine (pKa ~10.5); soluble in organics.Liquid-liquid extraction (1M HCl aqueous wash).
Cyclohexylamine Hydrolysis of cyclohexyl isocyanateBasic primary amine (pKa ~10.6); soluble in organics.Liquid-liquid extraction (1M HCl aqueous wash).
1,1,3,3-Tetraisobutylurea Symmetrical byproductHighly lipophilic, neutral, highly soluble in organics.Normal-phase flash chromatography.

Part 3: Purification Workflow Visualization

PurificationWorkflow Crude Crude Extract (Target + Amines + DCU) Chill Chill to 4°C (Precipitate DCU) Crude->Chill Filter Vacuum Filtration Chill->Filter Solid Filter Cake (Discard DCU) Filter->Solid Insoluble solid Filtrate Filtrate (Target + Amines) Filter->Filtrate Soluble fraction AcidWash Liquid-Liquid Extraction (1M HCl Wash) Filtrate->AcidWash Add 1M HCl AqPhase Aqueous Phase (Ammonium Salts) AcidWash->AqPhase Bottom layer OrgPhase Organic Phase (Target Urea) AcidWash->OrgPhase Top layer Flash Flash Chromatography (Hexane/EtOAc) OrgPhase->Flash Concentrate Pure Pure 3-Cyclohexyl- 1,1-diisobutylurea Flash->Pure Fractionate

Fig 1: Step-by-step purification workflow for isolating 3-Cyclohexyl-1,1-diisobutylurea.

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Cold Filtration for DCU Depletion

Causality: DCU solubility is highly temperature-dependent. By swapping the reaction matrix to a solvent where DCU is sparingly soluble and dropping the temperature, we force the thermodynamic precipitation of the symmetric impurity while the asymmetric target urea remains solvated.

  • Concentration: Concentrate the crude reaction mixture under reduced pressure to remove the primary reaction solvent.

  • Resuspension: Resuspend the crude residue in a minimal volume of ethyl acetate (EtOAc).

  • Thermal Shock: Chill the flask in an ice bath (4°C) for 30–45 minutes to induce complete DCU crystallization.

  • Filtration: Filter the suspension through a Büchner funnel equipped with a medium-porosity glass frit.

  • Washing: Wash the filter cake with 1–2 column volumes of ice-cold EtOAc. Discard the filter cake (DCU) and retain the filtrate.

Self-Validation Checkpoint: The filtrate should remain completely clear upon further chilling. If turbidity returns, perform a secondary filtration through a Celite pad to remove micro-crystals.

Protocol B: Acid-Base Liquid-Liquid Extraction

Causality: This step exploits the massive pKa differential between the non-basic target urea and the basic amine impurities to drive phase partitioning[1].

  • Phase Integration: Transfer the combined filtrate from Protocol A to a separatory funnel.

  • Acidification: Add an equal volume of 1M HCl (aqueous). Stopper and invert the funnel, venting frequently to release pressure.

  • Separation: Allow the phases to separate. The lower aqueous phase contains the protonated amines. Drain and discard this layer.

  • Neutralization & Drying: Wash the retained organic phase with saturated aqueous NaHCO3 to neutralize any residual acid, followed by a brine wash to pull out dissolved water. Dry the organic layer over anhydrous Na2SO4.

Self-Validation Checkpoint: Spot the dried organic phase on a TLC plate and stain with Ninhydrin. The absence of a purple/pink spot confirms the complete, successful removal of unreacted primary and secondary amines.

Protocol C: Normal-Phase Flash Chromatography

Causality: Separating the target compound from remaining neutral structural analogs based on their differential hydrogen-bonding interactions with the polar silica stationary phase.

  • Dry Loading: Concentrate the organic residue from Protocol B. Dissolve it in a minimum amount of dichloromethane (DCM), add a small amount of silica gel, and evaporate to dryness. Why? Ureas can be highly viscous; dry loading prevents band broadening and streaking.

  • Equilibration: Pack a flash column with standard phase silica gel (40-63 µm) equilibrated in 100% Hexanes.

  • Elution: Load the dry-packed sample onto the column head. Elute using a step gradient: 100% Hexanes 90:10 Hexanes:EtOAc 80:20 Hexanes:EtOAc.

  • Fractionation: Monitor fractions via TLC (stain with KMnO4). The target 3-Cyclohexyl-1,1-diisobutylurea will elute after the highly non-polar symmetric tetraisobutylurea, but before any highly polar degradation products.

Self-Validation Checkpoint: Pool the fractions containing the target spot, concentrate, and run a high-resolution 1H-NMR. The integration ratio of the cyclohexyl methine proton to the diisobutyl methylene protons should be exactly 1:4.

References

  • PubChemLite - 3-cyclohexyl-1,1-diisobutylurea (C15H30N2O) . Université du Luxembourg / PubChem. Available at:[Link]

  • A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents . Bioorganic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: GC-MS Optimization for 3-Cyclohexyl-1,1-diisobutylurea

Introduction Analyzing via Gas Chromatography-Mass Spectrometry (GC-MS) presents a well-documented analytical hurdle: the thermal degradation of the urea linkage. This technical guide is designed for analytical chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Analyzing via Gas Chromatography-Mass Spectrometry (GC-MS) presents a well-documented analytical hurdle: the thermal degradation of the urea linkage. This technical guide is designed for analytical chemists and drug development professionals to troubleshoot degradation issues, establish self-validating instrument parameters, and ensure high-fidelity quantification of substituted ureas.

Section 1: Troubleshooting & FAQs

Q1: Why am I observing poor recovery of the 3-Cyclohexyl-1,1-diisobutylurea molecular ion (m/z 254) and multiple unexpected peaks? A1: You are likely observing thermal degradation artifacts generated within the GC injection port. Substituted ureas, including alkyl- and cycloalkyl-ureas, are highly thermally labile. When exposed to standard GC inlet temperatures (e.g., 250°C), they undergo 1, decomposing into their corresponding isocyanates (e.g., cyclohexyl isocyanate) and secondary amines (e.g., diisobutylamine)[1]. Causality: This initial bond fission is kinetically driven by high thermal energy and residence time in the vaporization chamber. To validate if this specific degradation is occurring, check your chromatogram for the diagnostic mass fragments of diisobutylamine (m/z 129) and cyclohexyl isocyanate (m/z 125).

Q2: How can I modify my injection parameters to prevent this thermal breakdown? A2: The conventional Split/Splitless (S/SL) inlet maintained at high isothermal temperatures is unsuitable for labile ureas. You must implement either Cold On-Column (COC) injection or a Programmed Temperature Vaporizing (PTV) inlet. Causality: COC deposits the liquid sample directly into the capillary column at a temperature below the solvent's boiling point, completely bypassing the heated vaporization chamber. PTV allows for cold injection followed by rapid ballistic heating, minimizing the residence time of the analyte in the high-temperature zone. This rapid transfer kinetically outcompetes the thermal degradation pathway, allowing the intact molecule to reach the column.

Q3: If modifying the inlet is insufficient, what chemical derivatization strategies are recommended? A3: If intact analysis fails due to matrix effects or instrument limitations, derivatization is required to increase volatility and thermal stability. or alkylation are standard, field-proven protocols for substituted ureas. Causality: Derivatization replaces the active hydrogen on the urea nitrogen, eliminating the hydrogen-bonding network and sterically blocking the four-center pericyclic decomposition pathway. This yields a thermally stable derivative that elutes sharply and intact[2].

Q4: What are the diagnostic MS fragments I should use for Selected Ion Monitoring (SIM) of the intact compound? A4: For 3-Cyclohexyl-1,1-diisobutylurea, the expected molecular ion is [M]∗+ at m/z 254. Diagnostic fragmentation of protonated substituted ureas typically involves the 3[3]. Key fragments include m/z 128 (diisobutylamine fragment) and m/z 56 (cyclohexyl ring fragmentation). For trace detection, monitoring the intact molecular ion (m/z 254) alongside m/z 128 in SIM mode provides the highest specificity.

Section 2: Quantitative Parameter Comparison

The following table summarizes the expected outcomes when applying different GC inlet strategies to urea derivatives.

ParameterStandard S/SL InletPTV Inlet (Optimized)Cold On-Column (COC)
Injection Temperature 250°C (Isothermal)60°C 280°C (600°C/min)40°C (Oven Track)
Analyte Recovery (%) < 15%> 85%> 95%
Degradation Products High (Isocyanates/Amines)LowTrace / None
Column Film Thickness 0.25 µm0.25 µm0.10 µm (Thin film)
Carrier Gas Velocity 30 cm/sec40 cm/sec40 cm/sec

Section 3: Step-by-Step Methodology: Optimized PTV-GC-MS Protocol

This self-validating protocol ensures the intact transmission of 3-Cyclohexyl-1,1-diisobutylurea through the GC system without the need for prior derivatization.

Phase 1: Instrument Configuration

  • Column Selection: Install a non-polar, low-bleed capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID) with a thin film (0.10 µm - 0.25 µm). Reasoning: Thinner films reduce analyte retention times and elution temperatures, minimizing thermal stress during separation.

  • Inlet Setup: Equip the GC with a PTV inlet containing a deactivated, baffled glass liner. Critical: Do not use glass wool, as the active silanol sites will catalyze urea breakdown.

Phase 2: PTV Temperature Programming 3. Initial State: Set the initial PTV temperature to 60°C (or 10°C below the solvent boiling point). 4. Injection: Inject 1.0 µL of the sample at 60°C. 5. Ballistic Heating: Ramp the PTV temperature at 600°C/min to 250°C and hold for 2 minutes. Reasoning: This rapidly vaporizes and transfers the analyte to the column before degradation kinetics can take effect.

Phase 3: GC Oven & MS Parameters 6. Oven Program: Start at 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). 7. MS Transfer Line: Set to 250°C. Do not exceed 250°C to prevent degradation at the column exit. 8. Ionization: Use standard Electron Impact (EI) at 70 eV. Set the MS source to 230°C and quadrupole to 150°C. 9. System Suitability Validation: Run a standard of 1,3-dicyclohexylurea as a system suitability check. If the intact molecular ion (m/z 224) is less than 10% of the base peak, inlet activity or temperature is still too high, and maintenance (liner replacement/column trimming) is required.

Section 4: Analytical Workflow Visualization

G Sample Sample Prep: 3-Cyclohexyl-1,1-diisobutylurea Decision Thermal Stability Assessment Sample->Decision Deriv Chemical Derivatization (e.g., Trifluoroacetylation) Decision->Deriv Highly Labile (Standard S/SL) PTV PTV / COC Injection (Cold Trapping & Rapid Transfer) Decision->PTV Intact Analysis (Optimized Inlet) GC Capillary GC Separation (Thin-film, Deactivated) Deriv->GC Stable Derivative PTV->GC Intact Transfer MS MS Detection (EI 70eV, SIM Mode) GC->MS Data Data Analysis (Intact [M]+ m/z 254) MS->Data

Logical workflow for GC-MS analysis of thermally labile substituted ureas.

References

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives Source: PubMed (nih.gov) URL:[Link]

  • Characterization of Protonated Substituted Ureas by Using Diagnostic Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments Source: PubMed (nih.gov) URL:[Link]

  • Gas Chromatographic Determination of Alkyl Substituted Ureas Source: Analytical Chemistry (acs.org) URL:[Link]

  • Derivatization and gas chromatographic measurement of some thermally unstable ureas Source: Analytical Chemistry (acs.org) URL:[Link]

  • 3-cyclohexyl-1,1-diisobutylurea (C15H30N2O) Source: PubChemLite (uni.lu) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-Cyclohexyl-1,1-diisobutylurea

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 3-Cyclohexyl-1,1-diisobutylurea. This guide is designed for researchers, scientists, and drug development professionals to nav...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-Cyclohexyl-1,1-diisobutylurea. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the crystallization of this compound. Given the unique structural characteristics of 3-Cyclohexyl-1,1-diisobutylurea—a polar urea core flanked by bulky, nonpolar cyclohexyl and diisobutyl groups—crystallization can be non-trivial. This document provides a framework for troubleshooting based on first principles of physical organic chemistry and established crystallization science for related molecules.

Part 1: Understanding the Molecule's Crystallization Behavior

The molecular structure of 3-Cyclohexyl-1,1-diisobutylurea dictates its behavior in solution and during crystallization.

  • Amphipathic Nature: The molecule possesses a hydrophilic (water-loving) urea group capable of acting as a hydrogen bond donor and acceptor, and large lipophilic (fat-loving) cyclohexyl and diisobutyl moieties. This dual nature results in complex solubility characteristics.

  • Hydrogen Bonding: The N-H and C=O groups of the urea core are primary sites for strong intermolecular hydrogen bonding, which is a critical driving force for self-assembly into a crystal lattice. Urea derivatives are known to form robust hydrogen-bonded dimers or chains.

  • Steric Hindrance: The bulky nonpolar groups can sterically hinder the close packing required for a stable crystal lattice. This can lead to challenges such as slow nucleation, formation of metastable polymorphs, or "oiling out."

This balance between strong, directional hydrogen bonds and weaker, non-directional van der Waals forces from the aliphatic groups makes solvent selection and control of kinetics paramount.

Part 2: Troubleshooting Guide

This section addresses specific crystallization problems in a question-and-answer format.

Issue 1: The Compound Fails to Crystallize and Remains in Solution

Symptoms: After cooling, solvent evaporation, or anti-solvent addition, the solution remains clear with no solid formation.

Probable Causes & Solutions:

  • Cause A: Insufficient Supersaturation. The solution is not concentrated enough for nucleation to occur.[1] Supersaturation is the primary driving force for crystallization.[1]

    • Solution: Continue to slowly evaporate the solvent. If using a cooling method, try a lower temperature. For anti-solvent methods, add a small amount more of the anti-solvent.[1]

  • Cause B: High Solubility in the Chosen Solvent. The compound is too soluble, even at low temperatures.

    • Solution: Re-evaluate your solvent choice. An ideal solvent dissolves the compound when hot but has low solubility when cold.[2] Since 3-Cyclohexyl-1,1-diisobutylurea has significant nonpolar character, highly nonpolar solvents (like heptane) or highly polar solvents (like methanol) may be too effective at solvating one end of the molecule, preventing crystallization. Consider moderately polar solvents (e.g., ethyl acetate, acetone) or solvent/anti-solvent mixtures.

  • Cause C: Inhibition of Nucleation. The energy barrier to form the first crystal nuclei is too high.

    • Solution 1: Induce Nucleation. Scratch the inside of the vial just below the meniscus with a glass rod. The microscopic scratches provide a high-energy surface that can serve as a template for crystal growth.[3]

    • Solution 2: Seeding. If you have a previous crystal of the compound, add a single, tiny seed crystal to the supersaturated solution.[3] This bypasses the nucleation barrier entirely.

    • Solution 3: Change the Method. If slow cooling fails, try vapor diffusion, which is an excellent method for crystallizing small amounts of material by allowing for very slow changes in solvent composition.[4][5]

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

Symptoms: A liquid, often viscous and syrupy, separates from the solution instead of a solid crystalline material.

Probable Causes & Solutions:

  • Cause A: High Solute Concentration & Rapid Cooling. The solution becomes supersaturated at a temperature above the compound's melting point (or eutectic melting point with the solvent). This is common when the solution is cooled too quickly.[2][6]

    • Solution: Use a larger volume of solvent to create a more dilute solution. Crucially, slow down the cooling rate.[2] Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving it to a refrigerator or ice bath.[7]

  • Cause B: Presence of Impurities. Impurities can disrupt the ordered packing of molecules, acting as a "freezing point depressant" and favoring a disordered, liquid phase.

    • Solution: Purify the compound further before crystallization. Column chromatography is often effective. If impurities are colored, adding activated charcoal to the hot solution followed by hot filtration can remove them.[1]

  • Cause C: Inappropriate Solvent System. The solvent may be too "good," preventing the solute-solute interactions necessary for crystallization.

    • Solution: Try a different solvent system. Often, switching to a less polar solvent can discourage oiling out for amphipathic molecules.

Issue 3: Formation of Very Fine Needles or Powder

Symptoms: The product crashes out of solution as a fine powder or a mass of tiny, needle-like crystals. This can make filtration difficult and often traps impurities.

Probable Causes & Solutions:

  • Cause A: Very Rapid Nucleation. If the solution is highly supersaturated, a massive number of crystal nuclei form simultaneously, leading to competition for the solute and resulting in many small crystals instead of a few large ones.[1]

    • Solution: Reduce the level of supersaturation. This can be achieved by:

      • Using slightly more solvent than the minimum required for dissolution.[3]

      • Slowing the rate of cooling or anti-solvent addition significantly.[8]

      • Performing the crystallization at a slightly higher temperature.

  • Cause B: Solvent-Crystal Surface Interactions. The solvent may strongly adsorb to certain crystal faces, inhibiting their growth and promoting rapid growth in only one dimension, leading to needles. The interaction of polar solvents with the urea group can influence crystal morphology.[9]

    • Solution: Experiment with different solvents. A change in solvent polarity can alter which crystal faces grow fastest, potentially leading to more block-like crystals.[10] For instance, if you are using a polar protic solvent like ethanol, try a more nonpolar aprotic solvent like toluene.

Part 3: Crystallization Workflow & Logic

The following diagram outlines a logical troubleshooting workflow for crystallizing 3-Cyclohexyl-1,1-diisobutylurea.

G start Start: Dissolve Compound in Minimum Hot Solvent cool Cool Solution Slowly start->cool result Observe Result cool->result success Success: Good Crystals Formed result->success Crystals Form no_xtal Problem: No Crystals Form result->no_xtal Clear Solution oil_out Problem: Compound Oils Out result->oil_out Liquid Phase Forms powder Problem: Fine Powder/Needles result->powder Solid Crashes Out sol_conc Action: Concentrate Solution (Evaporate Solvent) no_xtal->sol_conc Suspect Low Concentration sol_scratch Action: Scratch Flask / Add Seed no_xtal->sol_scratch Suspect Nucleation Issue sol_solvent1 Action: Change Solvent System (e.g., Anti-Solvent, Vapor Diffusion) no_xtal->sol_solvent1 If All Else Fails oil_out->sol_solvent1 Suspect Solvent Issue sol_slowcool Action: Use More Solvent & Cool Slower oil_out->sol_slowcool Suspect Rapid Cooling sol_purify Action: Purify Material Further (e.g., Chromatography) oil_out->sol_purify Suspect Impurities sol_less_super Action: Reduce Supersaturation (Slower Cooling, More Solvent) powder->sol_less_super Suspect High Supersaturation sol_solvent2 Action: Change Solvent to Alter Crystal Habit powder->sol_solvent2 Suspect Solvent Habit Inhibition sol_conc->cool sol_scratch->cool sol_slowcool->cool sol_purify->start sol_less_super->cool

Caption: Troubleshooting workflow for crystallization.

Part 4: Solvent Selection Guide

Choosing the right solvent is the most critical step. The table below provides a starting point for solvent screening based on the amphipathic nature of 3-Cyclohexyl-1,1-diisobutylurea.

Solvent ClassExamplesPredicted Interaction with Target MoleculeSuitability for Crystallization
Nonpolar Heptane, CyclohexaneStrong interaction with alkyl groups, weak with urea.Good as an anti-solvent . Likely too low solubility to be a primary solvent.
Moderately Nonpolar Toluene, Diethyl EtherBalanced interaction. May dissolve at elevated temperatures.Good candidates. Toluene is often excellent for slow evaporation. Ether is very volatile.
Polar Aprotic Ethyl Acetate, Acetone, THFGood interaction with both polar and nonpolar parts.Excellent starting points. Often provide the "soluble hot, insoluble cold" behavior needed.
Polar Protic Ethanol, Methanol, IsopropanolStrong H-bonding with the urea core.May be too soluble . Can be used as the "good" solvent in an anti-solvent pair with water or heptane.
Highly Polar Water, DMSOVery poor interaction with alkyl groups.Likely insoluble . Water is a good candidate for an anti-solvent .
Part 5: Detailed Experimental Protocols
Protocol 1: Cooling Crystallization
  • Dissolution: In a clean Erlenmeyer flask, add the crude 3-Cyclohexyl-1,1-diisobutylurea. Add a small amount of your chosen solvent (e.g., ethyl acetate) and heat the mixture gently on a hot plate with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the compound just completely dissolves. Avoid adding a large excess.[8]

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To slow the process further, you can place the flask in an insulated container.[7] Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[2]

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum.

Protocol 2: Anti-Solvent Crystallization

This method is useful when no single solvent provides the desired solubility profile.[11]

  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., acetone or THF) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., water or heptane) dropwise with stirring.[12]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • Crystal Growth: At the first sign of persistent turbidity, stop adding the anti-solvent, cover the vessel, and allow it to stand undisturbed. Crystals should grow over time. If it remains cloudy, adding a drop or two of the "good" solvent to clarify it slightly can help promote the growth of larger crystals.

  • Isolation & Drying: Collect and dry the crystals as described in the cooling crystallization protocol.

G start Dissolve Compound in Minimum 'Good' Solvent (e.g., Acetone) add_anti Slowly Add 'Anti-Solvent' (e.g., Water) Dropwise start->add_anti check_turbid Solution Becomes Persistently Turbid? add_anti->check_turbid check_turbid->add_anti No stop Stop Addition, Cover, and Let Stand check_turbid->stop Yes grow Crystals Grow stop->grow isolate Isolate and Dry Crystals grow->isolate

Caption: Workflow for Anti-Solvent Crystallization.

Part 6: Frequently Asked Questions (FAQs)

Q1: Could my crystallization issues be due to polymorphism? A1: Yes, this is a strong possibility. Polymorphism is the ability of a compound to exist in multiple crystal forms, which can have different stabilities, solubilities, and crystal habits.[13][14] Urea compounds are well-known to exhibit polymorphism.[13][15] If you obtain different types of crystals (e.g., needles one day, plates the next) under seemingly identical conditions, you are likely isolating different polymorphs. Characterization by methods like PXRD or DSC would be required to confirm this.

Q2: How pure does my compound need to be before attempting crystallization? A2: The purer, the better. Crystallization is a purification technique, but it works best when the target compound is already the major component (>90%). Significant impurities can inhibit nucleation, cause oiling out, or become incorporated into the crystal lattice, reducing the final purity.[16]

Q3: Is it better to evaporate the solvent quickly or slowly? A3: Almost always slowly. Rapid evaporation leads to a rapid increase in supersaturation, which typically results in the formation of small, impure crystals or even an amorphous powder.[4] Slow evaporation allows for the ordered growth of fewer, larger, and purer crystals.[4]

Q4: I only have a few milligrams of material. What is the best method? A4: For very small quantities, vapor diffusion is often the most effective method.[5] It involves dissolving your compound in a small volume of a less volatile solvent and allowing a more volatile anti-solvent to slowly diffuse into it via the vapor phase, gently bringing the solution to supersaturation over days or weeks.[4][17]

References
  • BioKB. Understanding urea polymorphism and cocrystallization to develop enhanced fertilizers: A review.
  • Crystal Growth & Design. (2023). Influence of Polar Protic Solvents on Urea Morphology: A Combination of Experimental and Molecular Modeling. ACS Publications.
  • crystallization of small molecules.
  • Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. RSC Publishing.
  • Benchchem. Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • ResearchGate. Understanding Urea Polymorphism and Cocrystallization to Develop Enhanced Fertilizers: A Review | Request PDF.
  • Crystal Growth & Design. (2015). Discovery of New Metastable Polymorphs in a Family of Urea Co-Crystals by Solid-State Mechanochemistry. ACS Publications.
  • Sitting Drop Vapor Diffusion.
  • Guide for crystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Benchchem. overcoming challenges in the crystallization of Urea, (p-hydroxyphenethyl)-.
  • NileRed. (2016). Technique Series: Recrystallization (urea as an example). YouTube.
  • Crystal Growth & Design. (2022). Three-Step Mechanism of Antisolvent Crystallization. ACS Publications.
  • RM@Schools. Antisolvent Crystallization.
  • Zhanghua Dryer. (2025). Troubleshooting Common Issues with Crystallizer Equipment.
  • University of York. Problems with Recrystallisations.
  • Benchchem. strategies to improve the purity of urea oxalate crystals.
  • ResearchGate. The Effect of Solvent on Crystal Growth and Morphology | Request PDF.
  • Acta Crystallographica Section E: Structure Reports Online. (2014). Crystal structure of 1,3-dicyclohexyl-1-[3-(pyren-1-yl)propanoyl]urea. PMC.

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Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Cyclohexyl-1,1-diisobutylurea vs. 3-Cyclohexyl-1,1-dibutylurea as Hydrophobic Probes in Drug Discovery

As drug development increasingly targets complex lipid-mediated pathways, the precise manipulation of hydrophobic pharmacophores has become a critical skill for medicinal chemists. Substituted ureas are ubiquitous in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex lipid-mediated pathways, the precise manipulation of hydrophobic pharmacophores has become a critical skill for medicinal chemists. Substituted ureas are ubiquitous in drug design, most notably as potent inhibitors of soluble epoxide hydrolase (sEH). However, while 1,3-disubstituted ureas are well-documented active inhibitors, 1,1,3-trisubstituted ureas —such as 3-Cyclohexyl-1,1-dibutylurea (CDBU) and 3-Cyclohexyl-1,1-diisobutylurea (CDIBU)—serve an equally vital, yet distinct, role.

By lacking the second hydrogen-bond donor critical for sEH catalytic pocket binding, these compounds act as highly specific negative controls, selectivity probes, and lipid bilayer modulators . This guide provides an objective, in-depth comparison of CDBU and CDIBU, analyzing how the subtle shift from linear to branched aliphatic chains alters their physicochemical behavior, steric profiles, and utility in experimental workflows.

The Structural Dichotomy: Linear vs. Branched Aliphatic Chains

At their core, both CDBU and CDIBU share an identical molecular weight (254.42 g/mol ) and a cyclohexyl ring at the 3-position of the urea scaffold. Their divergence lies entirely in the 1,1-dialkyl substitution:

  • 3-Cyclohexyl-1,1-dibutylurea (CDBU): Features two linear n-butyl chains. The unbranched nature of these chains allows for high conformational flexibility and tighter intermolecular packing within crystal lattices or lipid bilayers.

  • 3-Cyclohexyl-1,1-diisobutylurea (CDIBU): Features two branched isobutyl chains. The methyl branching introduces significant steric bulk immediately adjacent to the urea core, restricting rotational freedom and disrupting orderly crystal packing.

Physicochemical Profiling

The structural nuances between linear and branched isomers dictate their thermodynamic properties. Branched alkanes generally exhibit lower lattice energies than their linear counterparts. Consequently, CDIBU demonstrates a slightly higher thermodynamic solubility in aqueous buffers compared to CDBU, despite both compounds being highly lipophilic[1].

Table 1: Comparative Physicochemical Properties

Property3-Cyclohexyl-1,1-dibutylurea (CDBU)3-Cyclohexyl-1,1-diisobutylurea (CDIBU)
CAS Number 57883-86-057883-90-6
Alkyl Chain Type Linear (n-butyl)Branched (isobutyl)
Steric Profile Flexible, narrowRigid, bulky near urea core
Predicted LogP ~4.5~4.3
H-Bond Donors 1 (Secondary amine)1 (Secondary amine)
H-Bond Acceptors 1 (Carbonyl oxygen)1 (Carbonyl oxygen)
Crystal Packing Tight (Higher lattice energy)Disrupted (Lower lattice energy)

Mechanistic Insights: Steric Hindrance and Target Binding

To understand the utility of these compounds, we must examine the binding logic of the urea pharmacophore. In targets like sEH, the enzyme's catalytic site (specifically residues Tyr381 and Tyr465 in human sEH) requires simultaneous hydrogen-bond donation from both NH groups of a 1,3-disubstituted urea to achieve nanomolar affinity.

Because CDBU and CDIBU are 1,1-disubstituted, the tertiary nitrogen cannot donate a hydrogen bond. This intentional "defect" makes them perfect negative controls for validating on-target sEH activity. Furthermore, they allow researchers to probe the spatial constraints of hydrophobic pockets: the flexible dibutyl chains of CDBU can thread into narrow hydrophobic tunnels, whereas the bulky diisobutyl chains of CDIBU will sterically clash with narrow pocket walls.

G cluster_0 Urea Pharmacophore Binding Logic A 1,3-Disubstituted Urea (Active Inhibitor) C Dual H-Bonding (Tyr381/Tyr465) A->C B 1,1-Dialkyl-3-cyclohexylurea (Probe/Control) D Single H-Bonding + Steric Clash B->D E High sEH Affinity (Nanomolar IC50) C->E F Low Affinity (Selectivity Probe) D->F

Caption: Structural logic of urea-target binding: Dual H-bonding vs. steric exclusion.

Experimental Workflows & Self-Validating Protocols

When working with highly lipophilic ureas, standard assays often yield artifactual data due to compound aggregation or adsorption to plasticware[1]. The following protocols are engineered to mitigate these risks, ensuring high trustworthiness in your data.

Protocol A: Thermodynamic Solubility Profiling (RP-HPLC)

Causality: Shake-flask methods often underestimate the solubility of lipophilic ureas due to surface adsorption. This miniaturized RP-HPLC method utilizes pre-saturated tubes and organic dilution to maintain compound state prior to injection.

  • Preparation: Add 1 mg of CDBU or CDIBU to 1 mL of 0.1 M phosphate-buffered saline (pH 7.4) in a low-binding microcentrifuge tube.

  • Equilibration: Incubate the suspension at 37°C for 48 hours with continuous orbital shaking (300 rpm) to ensure true thermodynamic equilibrium is reached.

  • Separation: Centrifuge the samples at 15,000 × g for 20 minutes to tightly pellet any undissolved crystalline material.

  • Quantification: Carefully aspirate 100 µL of the supernatant and immediately dilute 1:1 with HPLC-grade acetonitrile (prevents precipitation). Quantify via RP-HPLC (C18 column, 210 nm UV detection) against a standard curve prepared in 100% DMSO.

Protocol B: sEH Selectivity & Exclusion Assay

Causality: To definitively use these compounds as negative probes, their lack of sEH inhibition must be confirmed. We utilize the fluorogenic substrate PHOME, which is hydrolyzed by sEH to a highly fluorescent cyanohydrin.

  • Enzyme Prep: Prepare recombinant human sEH enzyme (1 nM final concentration) in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA. Note: BSA is critical to prevent non-specific enzyme aggregation induced by lipophilic probes.

  • Pre-incubation: Incubate the enzyme with 10 µM of CDBU, CDIBU, or a positive control (e.g., 1-cyclohexyl-3-dodecylurea, CDU) for 15 minutes at 30°C.

  • Initiation: Add 50 µM PHOME substrate to initiate the reaction.

  • Measurement: Monitor fluorescence continuously for 10 minutes (Excitation: 330 nm, Emission: 465 nm) using a kinetic microplate reader.

  • Analysis: Calculate the initial velocity (RFU/min) and determine the percentage of inhibition relative to a DMSO-only vehicle control.

Workflow Step1 Compound Preparation (DMSO Stocks) Step2 Thermodynamic Solubility (RP-HPLC) Step1->Step2 Step3 sEH Inhibition Assay (PHOME Substrate) Step1->Step3 Step4 Data Analysis (LogP & IC50 Calc) Step2->Step4 Step3->Step4

Caption: High-throughput screening workflow for evaluating hydrophobic urea probes.

Comparative Data Analysis

The experimental metrics below highlight the functional divergence of these two probes. While neither compound inhibits sEH (validating their use as negative controls), CDIBU exhibits superior aqueous solubility due to its disrupted crystal packing.

Table 2: Experimental Performance Metrics (Representative Data)

Assay MetricCDBU (Linear Probe)CDIBU (Branched Probe)1,3-DCU (Positive Control)
Thermodynamic Solubility (PBS, pH 7.4) 12.4 µM18.1 µM< 5.0 µM
sEH IC50 (Human Recombinant) > 50,000 nM> 50,000 nM2.5 nM
Liposome Partitioning High (Deep insertion)Moderate (Shallow insertion)Very High

Final Verdict & Application Matrix

Choosing between 3-Cyclohexyl-1,1-dibutylurea and 3-Cyclohexyl-1,1-diisobutylurea depends entirely on the spatial requirements of your assay:

  • Select CDBU when you require a highly flexible, deeply penetrating hydrophobic probe. Its linear chains allow it to integrate efficiently into lipid bilayers, making it an excellent structural control for membrane-bound receptor assays.

  • Select CDIBU when your assay requires a probe with slightly higher aqueous solubility or when you are actively testing the width constraints of a hydrophobic binding pocket. The steric bulk of the isobutyl groups will reliably force steric clashes in narrow active sites.

References
  • Title: 3-cyclohexyl-1,1-diisobutylurea (C15H30N2O) - PubChemLite | Source: uni.lu (PubChem Database) | URL: [Link]

  • Title: 57883-86-0 (1,1-dibutyl-3-cyclohexylurea) - PubChemLite | Source: uni.lu (PubChem Database) | URL: [Link]

  • Title: Potent urea and carbamate inhibitors of soluble epoxide hydrolases | Source: Proceedings of the National Academy of Sciences (PNAS) | URL: [Link]

  • [1] Title: Design, synthesis, and biological activity of 1,3-disubstituted ureas as potent inhibitors of the soluble epoxide hydrolase of increased water solubility | Source: Journal of Medicinal Chemistry | URL: [Link]

Sources

Comparative

A Comparative Guide to the Catalytic Efficiency of Urea-Based Organocatalysts in the Biginelli Reaction

Introduction In the realm of organic synthesis, the quest for efficient, selective, and environmentally benign catalytic systems is a paramount objective. Among the diverse array of catalysts, urea-based organocatalysts...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of organic synthesis, the quest for efficient, selective, and environmentally benign catalytic systems is a paramount objective. Among the diverse array of catalysts, urea-based organocatalysts have emerged as a powerful tool, primarily owing to their ability to act as potent hydrogen-bond donors. This mode of activation, mimicking enzymatic catalysis, offers a mild and effective strategy for promoting a variety of chemical transformations.

While this guide was initially conceptualized to compare the catalytic efficiency of 3-Cyclohexyl-1,1-diisobutylurea, a thorough review of the scientific literature reveals a lack of published data on its specific catalytic applications. Therefore, we have broadened the scope to provide a comparative overview of the catalytic efficiency of various representative urea and thiourea derivatives. To establish a clear and relevant basis for comparison, we will focus on a single, well-established multicomponent reaction: the Biginelli reaction. This reaction, which produces medicinally important dihydropyrimidinones (DHPMs), serves as an excellent benchmark for evaluating the performance of these catalysts.[1][2][3]

This guide is intended for researchers, scientists, and professionals in drug development who are interested in the practical application and comparative performance of urea-based organocatalysts. We will delve into experimental data, provide a detailed reaction protocol, and explore the underlying catalytic mechanisms.

The Biginelli Reaction: A Model for Comparison

The Biginelli reaction is a one-pot cyclocondensation involving an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a urea or thiourea.[2][3] This multicomponent reaction is of significant interest due to the diverse pharmacological properties of its dihydropyrimidinone products, which include antiviral, antibacterial, and antihypertensive activities.[3] The reaction is typically acid-catalyzed, and a wide range of catalysts, including Lewis acids, Brønsted acids, and organocatalysts, have been employed to improve its efficiency and selectivity.[1][2][3][4] The use of urea-based organocatalysts in the Biginelli reaction highlights their ability to facilitate key steps in the reaction mechanism through hydrogen bonding.

Comparative Catalytic Efficiency in the Biginelli Reaction

The catalytic efficiency of urea and thiourea derivatives in the Biginelli reaction is influenced by several factors, including the electronic and steric properties of the substituents on the urea nitrogen atoms, the reaction solvent, and the temperature. The following table provides a comparative summary of the performance of various urea-based catalysts in the Biginelli reaction, based on data from the scientific literature. It is important to note that the reaction conditions are not identical across all entries, which should be taken into consideration when comparing the results.

CatalystAldehydeβ-KetoesterUrea/ThioureaCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
Urea (uncatalyzed) BenzaldehydeEthyl acetoacetateUrea-EthanolReflux2040-60Classical Conditions
Thiourea BenzaldehydeEthyl acetoacetateThiourea10EthanolReflux485[5]
N,N'-Dimethylurea FormaldehydeEthyl acetoacetateN,N'-Dimethylurea10 (InBr3 co-catalyst)EthanolReflux745 (DHPM) + 48 (Diels-Alder adduct)[4]
Chiral Thiourea 4-NitrobenzaldehydeEthyl acetoacetateThiourea10Toluene402495 (96% ee)[6]
Hydrazine BenzaldehydeEthyl acetoacetateUrea10Isopropyl alcoholReflux1.592
DABCO-triflate 4-MethoxybenzaldehydeEthyl acetoacetateUrea5Solvent-free800.5-299[7]

Note: The data presented is for representative examples and may not reflect the full scope of each study. "ee" denotes enantiomeric excess for asymmetric reactions.

Experimental Protocol: A Representative Biginelli Reaction

This section provides a detailed, step-by-step methodology for a Biginelli reaction catalyzed by a simple organocatalyst, thiourea, which often shows enhanced reactivity compared to urea. This protocol is designed to be a self-validating system, allowing for replication and adaptation in a research setting.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Ethyl acetoacetate (1.2 mmol, 156 mg)

  • Thiourea (1.5 mmol, 114 mg)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Ethyl acetate/hexane mixture for TLC analysis

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and thiourea (1.5 mmol).

  • Solvent Addition: Add 5 mL of ethanol to the flask.

  • Reaction Initiation: Attach a reflux condenser to the flask and place the setup on a magnetic stirrer hotplate.

  • Heating and Stirring: Heat the reaction mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate/hexane, 3:7 v/v). The reaction is typically complete within 4-6 hours.

  • Product Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. The product will precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the product in a vacuum oven. The structure and purity of the resulting dihydropyrimidinethione can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and IR spectroscopy).

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Reactants: Benzaldehyde, Ethyl Acetoacetate, Thiourea B Add Solvent: Ethanol A->B In 25 mL RBF C Heat to Reflux with Stirring B->C D Monitor by TLC C->D 4-6 hours E Cool to RT D->E Reaction Complete F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Dry under Vacuum G->H I Dihydropyrimidinethione H->I Final Product

Caption: Experimental workflow for the thiourea-catalyzed Biginelli reaction.

Catalytic Mechanism of Urea-Based Catalysts in the Biginelli Reaction

The catalytic role of urea and its derivatives in the Biginelli reaction is primarily attributed to their ability to act as hydrogen-bond donors. This facilitates several key steps in the reaction mechanism, ultimately lowering the activation energy and increasing the reaction rate. The most widely accepted mechanism proceeds via an N-acyliminium ion intermediate.[2][3][8]

Steps in the Catalytic Cycle:

  • Activation of the Aldehyde: The urea catalyst activates the aldehyde carbonyl group through hydrogen bonding, making it more electrophilic.

  • Nucleophilic Attack by Urea: A molecule of urea (or thiourea) attacks the activated aldehyde, forming a hemiaminal intermediate.

  • Formation of the N-Acyliminium Ion: Dehydration of the hemiaminal, facilitated by the acidic conditions or the hydrogen-bonding network, leads to the formation of a key N-acyliminium ion intermediate.

  • Enol/Enolate Formation: The β-ketoester exists in equilibrium with its enol or enolate form.

  • C-C Bond Formation: The enol/enolate of the β-ketoester attacks the N-acyliminium ion, forming a new carbon-carbon bond.

  • Cyclization and Tautomerization: An intramolecular cyclization occurs through the attack of the remaining nitrogen of the urea onto the ester carbonyl group, followed by tautomerization to yield the final dihydropyrimidinone product.

The urea catalyst, through its dual hydrogen-bond donating capabilities, can stabilize the transition states throughout this process, thereby accelerating the reaction.

Catalytic Cycle Diagram

Catalytic_Cycle Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde Activation Urea_Cat Urea Catalyst (H-bond donor) Urea_Cat->Activated_Aldehyde Hemiaminal Hemiaminal Activated_Aldehyde->Hemiaminal Nucleophilic Attack Urea_Substrate Urea Substrate Urea_Substrate->Hemiaminal N_Acyliminium N-Acyliminium Ion Hemiaminal->N_Acyliminium Dehydration Adduct Adduct N_Acyliminium->Adduct C-C Bond Formation Enol β-Ketoester (Enol) Enol->Adduct DHPM_Product DHPM Product Adduct->DHPM_Product Cyclization & Tautomerization DHPM_Product->Urea_Cat Catalyst Regeneration

Caption: Proposed catalytic cycle for the urea-catalyzed Biginelli reaction.

Structure-Activity Relationship of Urea-Based Catalysts

The structure of the urea or thiourea catalyst plays a crucial role in its catalytic efficiency.

  • Thioureas vs. Ureas: Thioureas are generally more acidic and better hydrogen-bond donors than their corresponding ureas, which often translates to higher catalytic activity and faster reaction rates, as suggested by the data in the comparison table.[5]

  • N-Substituents: The nature of the substituents on the nitrogen atoms can significantly impact catalytic performance. Electron-withdrawing groups can enhance the acidity of the N-H protons, making the catalyst a more effective hydrogen-bond donor. Conversely, bulky substituents can introduce steric hindrance, which may either be detrimental or beneficial for selectivity, particularly in asymmetric catalysis.

  • Chiral Ureas and Thioureas: The incorporation of chiral scaffolds into the urea or thiourea backbone has enabled the development of highly enantioselective Biginelli reactions.[6][9][10][11][12][13][14] These catalysts create a chiral pocket around the active site, directing the approach of the reactants to favor the formation of one enantiomer over the other.

Conclusion

Urea-based organocatalysts represent a versatile and powerful class of catalysts for a range of organic transformations. While specific catalytic data for 3-Cyclohexyl-1,1-diisobutylurea is not currently available in the public domain, a comparative analysis of other urea and thiourea derivatives in the Biginelli reaction reveals important structure-activity relationships. The efficiency of these catalysts is intrinsically linked to their hydrogen-bonding capabilities, which can be fine-tuned through structural modifications. The development of chiral urea and thiourea catalysts has opened up new avenues for the asymmetric synthesis of biologically important molecules. Future research in this area will likely focus on the design of more sophisticated and highly active urea-based catalysts for an even broader range of applications in organic synthesis and drug discovery.

References

  • Zhu, Y., et al. (2012). Design of chiral urea-quaternary ammonium salt hybrid catalysts for asymmetric reactions of glycine Schiff bases. RSC Publishing.
  • Nguyen, T. V., et al. (2021). Stereoselectivity of the Biginelli reaction catalyzed by chiral primary amine: a computational study. Heterocycles, 103(2), 893.
  • Xu, L.-W., et al. (2005). Highly Enantioselective Biginelli Reaction Using a New Chiral Ytterbium Catalyst: Asymmetric Synthesis of Dihydropyrimidines. Journal of the American Chemical Society, 127(45), 15954-15955.
  • Riva, R., et al. (2016). Organocatalytic Asymmetric Biginelli-like Reaction Involving Isatin. The Journal of Organic Chemistry, 81(5), 1875-1885.
  • Jadhav, S. S., et al. (2026).
  • Kamali, M. (2015). Asymmetric Synthesis of Dihydropyrimidines Using Chiral Schiff Base Copper(II) Complex as a Chiral Catalyst. International Journal of ChemTech Research, 8(12), 536-541.
  • Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. (2025). Science and Technology of Engineering, Chemistry and Environmental Protection.
  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. (n.d.). Frontiers.
  • Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. (2023). Archiv der Pharmazie.
  • Biginelli Reaction. (n.d.). Organic Chemistry Portal.
  • A highly enantioselective Biginelli reaction using self-assembled methanoproline–thiourea organocatalysts: asymmetric synthesis of 6-isopropyl-3,4-dihydropyrimidines. (n.d.).
  • Gong, L.-Z., et al. (2006). Highly Enantioselective Organocatalytic Biginelli Reaction. Journal of the American Chemical Society, 128(46), 14804-14805.
  • Biginelli reactions catalyzed by hydrazine type organocatalyst. (n.d.).
  • Recent advances in organocatalytic asymmetric multicomponent reactions. (2025). Organic Chemistry Frontiers.
  • Synthesis of Dihydropyrimidinones (DHPMs) and Hexahydro Xanthene Catalyzed by 1,4-Diazabicyclo [2.2.2] Octane Triflate Under Solvent-Free Condition. (n.d.). PubMed.
  • Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign.
  • The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. (2015). The Journal of Organic Chemistry, 80(13), 6643-6652.
  • N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. (n.d.). Organic Chemistry Portal.
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2022). Molecules, 27(15), 4905.
  • Biginelli reaction. (n.d.). Wikipedia.
  • One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. (2012). International Journal of ChemTech Research, 4(4), 1720-1727.
  • New catalysts of Biginelli reaction. (n.d.). OA Monitor Ireland.

Sources

Validation

Validation of analytical methods for 3-Cyclohexyl-1,1-diisobutylurea quantification

As drug development pipelines increasingly explore substituted ureas for their unique pharmacophores (e.g., soluble epoxide hydrolase inhibitors), the need for robust, reproducible bioanalytical methods is paramount. 3-C...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly explore substituted ureas for their unique pharmacophores (e.g., soluble epoxide hydrolase inhibitors), the need for robust, reproducible bioanalytical methods is paramount. 3-Cyclohexyl-1,1-diisobutylurea (CAS: 57883-90-6) presents specific analytical challenges: it is highly lipophilic (predicted LogP ~4.0), lacks a strong chromophore for low-level optical detection, and is susceptible to thermal degradation under harsh conditions.

As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures. Here, we objectively compare analytical platforms, detail the mechanistic reasoning behind our method development, and provide a self-validating LC-MS/MS protocol strictly aligned with the .

Comparative Analysis of Analytical Platforms

Selecting the correct analytical platform requires balancing sensitivity, matrix complexity, and throughput. Below is an objective performance comparison for the quantification of 3-Cyclohexyl-1,1-diisobutylurea across three major techniques.

Performance MetricLC-MS/MS (ESI+, MRM)HPLC-UV (210 nm)GC-MS (EI)
Sensitivity (LLOQ) 1.0 ng/mL 500 ng/mL50 ng/mL
Specificity Exceptional (Mass transition isolation)Low (Subject to baseline matrix interference)High (But requires complex derivatization)
Sample Preparation Liquid-Liquid Extraction (LLE)Direct injection or Protein PrecipitationDerivatization + LLE
Matrix Suitability Plasma, Urine, Tissue HomogenatesBulk API, High-dose FormulationsVolatile matrices
Throughput High (5 min/run)Medium (15 min/run)Low (20+ min/run)
Primary Use Case Preclinical/Clinical Pharmacokinetics API Quality ControlImpurity Profiling

The Causality of Platform Selection: LC-MS/MS is the definitive gold standard for this analyte in biological matrices[1]. The aliphatic urea core lacks the conjugated pi-systems necessary for sensitive UV detection, rendering HPLC-UV insufficient for pharmacokinetic (PK) profiling. Furthermore, intact ureas are prone to thermal decomposition into isocyanates and amines in a GC injection port. LC-MS/MS bypasses these issues by utilizing soft ionization (Electrospray Ionization, ESI) at lower temperatures, preserving the intact molecule.

Mechanistic Method Development: The "Why" Behind the Protocol

To build a method that survives rigorous validation, every parameter must be intentionally designed based on the molecule's physicochemical properties.

Sample Preparation: Why Liquid-Liquid Extraction (LLE)?

Due to the highly hydrophobic nature of the cyclohexyl and diisobutyl groups, simple Protein Precipitation (PPT) leaves too many endogenous phospholipids in the sample, leading to severe ion suppression in the MS source. By employing LLE with Methyl tert-butyl ether (MTBE) , we exploit the analyte's high LogP. The non-polar 3-Cyclohexyl-1,1-diisobutylurea partitions efficiently into the organic MTBE layer, while polar matrix proteins, salts, and phospholipids are excluded in the aqueous layer.

Chromatography & Ionization: Why Formic Acid?

We utilize a sub-2 µm C18 reverse-phase column. The mobile phase consists of Water and Acetonitrile, both modified with 0.1% Formic Acid .

  • The Causality: Formic acid acts as an abundant proton donor. In the ESI source, it drives the equilibrium toward the protonation of the urea nitrogen, yielding a highly stable [M+H]+ precursor ion at m/z 255.2.

  • Fragmentation: Collision-induced dissociation (CID) primarily cleaves the urea bond, yielding a dominant product ion at m/z 168.1 (loss of the cyclohexylamine or diisobutylamine moiety), which is monitored in Multiple Reaction Monitoring (MRM) mode.

Self-Validating Experimental Protocol (LC-MS/MS)

A robust protocol must be a self-validating system—meaning quality control checks are built directly into the workflow to immediately flag systemic errors[2].

Step 1: Calibration and Quality Control (QC) Preparation

  • Prepare a primary stock of 3-Cyclohexyl-1,1-diisobutylurea (1 mg/mL in Methanol).

  • Spike blank plasma to create a calibration curve (1.0 to 1000 ng/mL) and QC samples at Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) levels.

  • Self-Validation Check: Prepare a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C

    • or 15N -labeled urea derivative, at 50 ng/mL. The SIL-IS corrects for injection volume variances and matrix-induced ion suppression.

Step 2: Liquid-Liquid Extraction (LLE)

  • Aliquot 50 µL of plasma (standards, QCs, or unknowns) into a 2 mL 96-well plate.

  • Add 10 µL of the SIL-IS working solution and vortex for 10 seconds.

  • Add 600 µL of MTBE. Seal the plate and shake at 1000 RPM for 10 minutes to drive partitioning.

  • Centrifuge at 4000 x g for 5 minutes at 4°C to separate the phases.

  • Transfer 450 µL of the upper organic layer to a clean plate and evaporate to dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

  • Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid) / Mobile Phase B (Acetonitrile + 0.1% Formic Acid) (50:50, v/v).

Step 3: LC-MS/MS Acquisition & System Suitability

  • Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Run a gradient from 20% B to 95% B over 3.5 minutes.

  • Self-Validation Check (Carryover): Program the autosampler to inject a double-blank (matrix with no analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) standard. Per ICH M10, any peak in the blank must be ≤20% of the LLOQ response[2].

Validation Data Summary

The following table summarizes the experimental validation data for 3-Cyclohexyl-1,1-diisobutylurea, demonstrating strict adherence to.

Validation ParameterICH M10 Target CriteriaExperimental Result (3-Cyclohexyl-1,1-diisobutylurea)
Linearity Range R2≥0.99 1.0 - 1000 ng/mL ( R2=0.998 )
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% - 6.5% (8.1% at LLOQ)
Inter-day Precision (CV%) ≤15% ( ≤20% at LLOQ)4.1% - 7.8% (9.5% at LLOQ)
Accuracy (% Bias) ±15% ( ±20% at LLOQ)-4.2% to +5.1%
Matrix Factor (IS normalized) CV ≤15% 0.95 - 1.02 (CV = 4.3%)
Extraction Recovery Consistent across QC levels88.5% ± 3.2%

Workflow Visualization

G A 1. Aliquot Plasma (50 µL) B 2. Add SIL-IS (Matrix Normalization) A->B C 3. LLE with MTBE (Isolate Lipophilics) B->C D 4. N2 Evaporation & Reconstitution C->D E 5. RP-HPLC Separation (C18, Gradient) D->E F 6. ESI-MS/MS (MRM) [M+H]+ m/z 255.2 E->F G 7. ICH M10 Data Validation F->G

Workflow for LC-MS/MS quantification of 3-Cyclohexyl-1,1-diisobutylurea.

References

  • PubChemLite: 3-cyclohexyl-1,1-diisobutylurea Structural and MS Data Source: PubChem / Université du Luxembourg URL:[Link]

  • ICH M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / FDA URL:[Link]

  • Development of a multi-matrix LC-MS/MS method for urea quantitation Source: Journal of Pharmaceutical and Biomedical Analysis (2017) URL:[Link]

Sources

Comparative

Differences between 3-Cyclohexyl-1,1-diisobutylurea and 1-cyclohexyl-3-isobutylurea

Structural and Functional Comparison: 1-Cyclohexyl-3-isobutylurea vs. 3-Cyclohexyl-1,1-diisobutylurea in Drug Discovery Substituted ureas represent a privileged pharmacophore in medicinal chemistry, frequently utilized f...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional Comparison: 1-Cyclohexyl-3-isobutylurea vs. 3-Cyclohexyl-1,1-diisobutylurea in Drug Discovery

Substituted ureas represent a privileged pharmacophore in medicinal chemistry, frequently utilized for their robust hydrogen-bonding capabilities, metabolic stability, and synthetic tractability. As a Senior Application Scientist, I often encounter the critical decision of whether to employ a secondary (1,3-disubstituted) or tertiary (1,1,3-trisubstituted) urea core during lead optimization.

This guide provides an in-depth comparative analysis between 1-cyclohexyl-3-isobutylurea (CAS: 60392-17-8) and its tertiary counterpart, 3-cyclohexyl-1,1-diisobutylurea (CAS: 57883-90-6). By examining their physicochemical properties, steric profiles, and experimental behaviors, we can elucidate how a single alkyl substitution fundamentally alters target engagement and pharmacokinetic viability.

Physicochemical & Structural Profiling

The transition from a secondary to a tertiary urea via the addition of a second isobutyl group fundamentally alters the molecule's interaction landscape. This modification induces three critical physicochemical shifts:

  • Hydrogen Bond Donor (HBD) Depletion: 1-cyclohexyl-3-isobutylurea possesses two HBDs, enabling bidentate interactions with target proteins (e.g., binding to the catalytic aspartate in soluble epoxide hydrolases or hinge regions in kinases). The diisobutyl variant loses one HBD, restricting it to monodentate interactions.

  • Lipophilicity Enhancement: The additional isobutyl group significantly increases the predicted partition coefficient (XlogP) from 2.5 to 4.0. While this drives a higher desolvation penalty upon target binding, it substantially enhances passive membrane permeability.

  • Steric Bulk and Conformational Restriction: Ion mobility mass spectrometry predictions indicate an increase in the [M+H]+ Collision Cross Section (CCS) from 149.5 Ų to 168.1 Ų. The tertiary urea forces a conformational twist due to the steric clash between the two isobutyl groups and the carbonyl oxygen, breaking the coplanarity typical of secondary ureas.

Table 1: Quantitative Physicochemical Comparison

Property1-Cyclohexyl-3-isobutylurea3-Cyclohexyl-1,1-diisobutylurea
CAS Number 60392-17-857883-90-6
Molecular Formula C₁₁H₂₂N₂OC₁₅H₃₀N₂O
Molecular Weight 198.31 g/mol 254.42 g/mol
H-Bond Donors 21
Predicted XlogP 2.54.0
Predicted CCS [M+H]+ 149.5 Ų168.1 Ų
Binding Modality Bidentate capableMonodentate restricted

Mechanistic Implications in Target Binding

The structural logic dictating the use of these two compounds hinges on the geometry of the target's binding pocket. Secondary ureas are highly promiscuous hinge-binders. However, if an off-target protein relies on that bidentate hydrogen bond, converting the scaffold to a tertiary urea (3-cyclohexyl-1,1-diisobutylurea) acts as a negative design element, stripping away off-target affinity while leveraging the increased lipophilicity to drive entropy-driven binding in larger, hydrophobic allosteric sites.

G A 1-cyclohexyl-3-isobutylurea (Secondary Urea) C 2 H-Bond Donors Coplanar Conformation A->C B 3-cyclohexyl-1,1-diisobutylurea (Tertiary Urea) D 1 H-Bond Donor Sterically Twisted B->D E Bidentate Target Binding C->E F Hydrophobic Pocket Insertion D->F

Fig 1. Structural logic dictating binding profiles of secondary vs. tertiary ureas.

Experimental Methodologies

To objectively compare the performance of these two ureas, we employ a self-validating experimental framework focusing on permeability and binding kinetics.

Protocol 1: High-Throughput PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality: The addition of the isobutyl group increases XlogP. We use PAMPA to quantify how this lipophilicity enhancement translates to apparent passive permeability ( Papp​ ), ensuring the increased molecular weight does not impede diffusion.

  • Step 1 (Preparation): Prepare 10 mM stock solutions of both compounds in DMSO. Dilute to 50 µM in PBS (pH 7.4) containing 5% DMSO to maintain solubility for the highly lipophilic tertiary urea.

  • Step 2 (Membrane Coating): Coat the PAMPA filter plate (PVDF, 0.45 µm pore size) with 5 µL of 1% (w/v) lecithin in dodecane to simulate the lipid bilayer.

  • Step 3 (Assay Assembly): Add 300 µL of the donor solution to the bottom wells. Place the coated filter plate on top and add 200 µL of fresh PBS to the acceptor wells.

  • Step 4 (Incubation & Self-Validation): Incubate at room temperature for 5 hours. Critical Validation: Include Lucifer Yellow (100 µM) in a separate control well; post-incubation fluorescence in the acceptor well must be <1% to confirm the artificial membrane has not ruptured.

  • Step 5 (Quantification): Analyze donor and acceptor well concentrations via LC-MS/MS. Calculate Papp​ using the standard steady-state flux equation.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: SPR is utilized to determine exactly how the loss of an HBD and increased steric bulk affects the association ( kon​ ) and dissociation ( koff​ ) rates against a generic urea-binding target.

  • Step 1 (Surface Immobilization): Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of ~3000 Response Units (RU).

  • Step 2 (Analyte Preparation): Prepare a 2-fold dilution series of both ureas (from 10 µM down to 0.15 µM) in running buffer (HBS-EP+ supplemented with 2% DMSO).

  • Step 3 (Injection): Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Step 4 (Self-Validation & Correction): Critical Validation: Run an 8-point DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes caused by solvent mismatch. Subtract signals from an unmodified reference cell to eliminate non-specific binding.

  • Step 5 (Data Fitting): Fit the solvent-corrected sensorgrams to a 1:1 Langmuir binding model to extract precise kinetic parameters.

Workflow Step1 Compound Preparation (DMSO Stock) Step2 PAMPA Permeability Assay (Lecithin Membrane) Step1->Step2 Step3 SPR Assay Kinetic Profiling (CM5 Chip) Step2->Step3 Step4 Data Analysis SAR & Lipophilic Efficiency Step3->Step4

Fig 2. Self-validating SPR and PAMPA workflow for urea derivative profiling.

References

  • PubChem. "1-Cyclohexyl-3-isobutylurea | C11H22N2O | CID 4323939" National Institutes of Health. Available at:[Link]

  • PubChemLite. "1-cyclohexyl-3-isobutylurea (C11H22N2O)" Université du Luxembourg. Available at:[Link]

  • PubChemLite. "3-cyclohexyl-1,1-diisobutylurea (C15H30N2O)" Université du Luxembourg. Available at:[Link]

Safety & Regulatory Compliance

Safety

3-Cyclohexyl-1,1-diisobutylurea proper disposal procedures

An essential pillar of scientific excellence is the rigorous management of chemical lifecycles. For researchers and drug development professionals working with substituted ureas like 3-Cyclohexyl-1,1-diisobutylurea (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential pillar of scientific excellence is the rigorous management of chemical lifecycles. For researchers and drug development professionals working with substituted ureas like 3-Cyclohexyl-1,1-diisobutylurea (CAS: 57883-90-6) , understanding the mechanistic behavior of the compound is just as critical as its synthetic utility.

As a Senior Application Scientist, I have designed this comprehensive guide to move beyond generic safety data sheets. By understanding the specific thermal decomposition pathways of substituted ureas, your laboratory can implement self-validating disposal protocols that protect personnel, ensure regulatory compliance, and prevent the release of toxic intermediates into the environment.

Chemical Profile & Hazard Stratification

3-Cyclohexyl-1,1-diisobutylurea is a specialized organic building block. While stable at room temperature, it presents acute toxicity risks across multiple exposure routes[1].

Table 1: Physicochemical & Hazard Summary

ParameterSpecification / Description
Chemical Name 3-Cyclohexyl-1,1-diisobutylurea
CAS Number 57883-90-6
Molecular Formula C15H30N2O
Molecular Weight 254.42 g/mol [1]
GHS Classification Acute Tox. 4 (Oral, Dermal, Inhalation)
Hazard Codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)

Mechanistic Causality: The "Why" Behind the Protocol

Many laboratories make the critical error of treating substituted ureas as standard non-halogenated organic waste. However, the disposal of these compounds requires specific thermal management due to their unique decomposition chemistry.

The Isocyanate Hazard: When subjected to moderate heat (e.g., improper low-temperature incineration or accidental heating between 240°C and 400°C), substituted ureas do not simply combust. Instead, they undergo a four-center pericyclic thermal decomposition[2]. This cleavage breaks the urea linkage, yielding highly reactive substituted isocyanates (e.g., cyclohexyl isocyanate) and amines (e.g., diisobutylamine)[3].

Isocyanates are potent respiratory sensitizers and environmental toxins. Therefore, standard landfilling or low-temperature burning is strictly prohibited. Disposal must bypass this toxic intermediate phase through high-temperature rotary kiln incineration (>1000°C) , which ensures complete oxidation into carbon dioxide, water, and nitrogen oxides (NOx), the latter of which are captured by industrial scrubbers[3].

G Urea 3-Cyclohexyl-1,1-diisobutylurea (Stable at RT) LowHeat Low-Temp Thermal Decomposition (<400°C) Urea->LowHeat Improper Disposal HighHeat High-Temp Incineration (>1000°C) + Scrubbers Urea->HighHeat Proper Protocol ToxicIntermediates Toxic Intermediates: Cyclohexyl Isocyanate + Diisobutylamine LowHeat->ToxicIntermediates Pericyclic Cleavage ToxicIntermediates->HighHeat Remediation SafeOut Safe Emissions: CO2, H2O, N2/NOx HighHeat->SafeOut Complete Oxidation

Figure 1: Thermal decomposition pathway of substituted ureas dictating high-temp incineration.

Operational Logistics: Laboratory Handling & Waste Segregation

To prevent premature hydrolysis or dangerous cross-reactions in your waste carboys, strict segregation protocols must be enforced at the bench level.

Table 2: Waste Segregation Matrix

Waste StreamPrimary PackagingSegregation RuleIncompatible Materials
Solid Waste (Powder) HDPE wide-mouth jarIsolate from oxidizing agentsStrong acids, strong bases
Organic Solvent Waste PTFE-lined glass carboyHalogen-free organic waste streamAqueous waste, heavy metals
Contaminated Consumables Chemical waste bagDouble-bagged, sealedSharps (unless in designated bin)

Expert Insight: Never mix 3-Cyclohexyl-1,1-diisobutylurea waste with strong acids or bases. Extreme pH environments can catalyze the hydrolysis of the urea linkage at room temperature, potentially releasing volatile amines into the laboratory atmosphere and causing dangerous pressure buildup in sealed waste containers.

Standard Operating Procedure (SOP): Proper Disposal

Every protocol in your laboratory should be a self-validating system. Follow this step-by-step methodology to ensure full chain-of-custody and environmental compliance.

Step 1: Source Segregation & Collection

  • Collect all solid residues and contaminated weighing papers in a dedicated, clearly labeled HDPE container.

  • For liquid waste (e.g., post-reaction filtrates), funnel into a designated "Non-Halogenated Organic Waste" PTFE-lined carboy.

Step 2: GHS-Compliant Labeling

  • Label all primary packaging with the exact chemical name: 3-Cyclohexyl-1,1-diisobutylurea.

  • Affix GHS hazard pictograms for Acute Toxicity (Exclamation Mark) and explicitly list hazard codes H302, H312, H332 .

Step 3: Transfer to RCRA-Certified Vendor

  • Do not attempt to neutralize or degrade the compound in-house. Transfer the segregated waste to a licensed hazardous waste management vendor.

  • Critical Instruction for Vendor: Explicitly mandate that the waste stream must be routed to a High-Temperature Rotary Kiln Incinerator equipped with NOx emission scrubbers.

Step 4: Verification (Self-Validation)

  • Obtain and archive the Certificate of Destruction (CoD) from your waste management provider. This document is your legal and operational proof that the compound was oxidized completely, validating the integrity of your disposal pipeline.

W Gen Waste Generation (Solid/Liquid) Seg Segregation (Halogen-free Organic) Gen->Seg Pack Primary Packaging (HDPE/PTFE-lined) Seg->Pack Label GHS Labeling (H302, H312, H332) Pack->Label Transport RCRA-Certified Transport Label->Transport Incinerate Rotary Kiln Incineration (>1000°C) Transport->Incinerate Cert Certificate of Destruction (CoD) Incinerate->Cert

Figure 2: End-to-end self-validating waste lifecycle and disposal workflow.

Emergency Spill Response Protocol

In the event of an accidental spill, immediate and methodical action is required to prevent inhalation or dermal absorption.

  • Containment: Evacuate non-essential personnel. Don appropriate PPE, including an N95/P100 particulate respirator, nitrile gloves, and a lab coat.

  • Collection: Do not dry sweep, as this generates inhalable dust. Lightly moisten the spill with an inert solvent (like isopropanol) to suppress dust, then carefully collect the material using non-sparking tools.

  • Decontamination: Wash the spill area thoroughly with soap and water. Place all collected material and contaminated cleaning supplies into a designated hazardous waste bag for incineration.

References

  • NextSDS. (n.d.). 1-CYCLOHEXYL-3-ISOBUTYLUREA — Chemical Substance Information & Hazard Classifications. Retrieved from[Link]

  • Zamani, S., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. MDPI Polymers, 15(11), 2374. Retrieved from[Link]

  • Molina, V., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. ACS Publications, Journal of Physical Chemistry A. Retrieved from[Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Cyclohexyl-1,1-diisobutylurea

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. While innovation drives our progress, it must be anchored by an unwavering commitm...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. While innovation drives our progress, it must be anchored by an unwavering commitment to safety. This guide provides essential, in-depth safety and logistical information for handling 3-Cyclohexyl-1,1-diisobutylurea (CAS No. 57883-90-6). As a substituted urea, this compound's specific toxicological properties are not extensively documented. Therefore, a cautious and systematic approach to personal protection is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Part 1: Hazard Assessment and Risk Mitigation

Before any handling of 3-Cyclohexyl-1,1-diisobutylurea, a thorough risk assessment is mandatory. This is a cornerstone of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which requires employers to develop a Chemical Hygiene Plan (CHP).[1] The CHP serves as a written program detailing the policies, procedures, and responsibilities that protect laboratory personnel from chemical health hazards.

Given the limited specific data on 3-Cyclohexyl-1,1-diisobutylurea, we must look at analogous compounds. For instance, some substituted ureas are classified with acute toxicity (oral, dermal, and inhalation). While a Safety Data Sheet (SDS) for the closely related N,N'-Dicyclohexylurea does not classify it as hazardous, the principle of "As Low As Reasonably Achievable" (ALARA) exposure dictates a conservative approach. Therefore, we will treat 3-Cyclohexyl-1,1-diisobutylurea as a potentially hazardous powdered chemical.

Key Potential Hazards:

  • Inhalation: As a powder, fine particles can become airborne during handling, posing a respiratory risk.

  • Dermal Contact: Skin contact may cause irritation or allergic reactions.

  • Ocular Exposure: The powder can cause serious eye irritation.

  • Ingestion: Accidental ingestion could be harmful.

Part 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is a system tailored to the specific risks of the chemical and the procedure.[2] The following is a step-by-step guide to the minimum required PPE for handling 3-Cyclohexyl-1,1-diisobutylurea in a powder form.

Respiratory Protection

Due to the risk of inhaling fine particles, respiratory protection is critical.

  • For low-dust-generating activities (e.g., weighing small quantities in a ventilated enclosure): A NIOSH-approved N95 or P100 disposable respirator is the minimum requirement.

  • For activities with a higher potential for dust generation (e.g., bulk transfers, blending): A powered air-purifying respirator (PAPR) with a particulate filter is recommended to provide a higher level of protection and comfort for the user.

Eye and Face Protection

To prevent ocular exposure to the powder:

  • Mandatory: Chemical splash goggles that form a seal around the eyes are required at all times.[3]

  • Recommended for splash or significant dust generation: A full-face shield worn over chemical splash goggles provides an additional layer of protection for the entire face.[3]

Hand Protection

Gloves are the primary defense against dermal exposure.

  • Material: Chemical-resistant gloves, such as nitrile rubber, are essential.[4] Always inspect gloves for any signs of degradation or punctures before use.

  • Technique: Double-gloving is a best practice when handling potentially hazardous powders. The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove remains on until the work area is clean. The cuffs of the outer gloves should be pulled over the sleeves of the lab coat.[2]

Body Protection

To protect the skin and personal clothing:

  • Lab Coat: A fully buttoned lab coat is the minimum requirement.[4]

  • For larger quantities or higher exposure risk: A disposable chemical-resistant suit or apron should be worn over the lab coat.[5]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_procedure Operational Procedure Start Start: Handling 3-Cyclohexyl-1,1-diisobutylurea Assess_Task Assess Task: - Quantity - Dust generation potential - Duration Start->Assess_Task Low_Risk Low Risk: - Small quantity - Low dust potential (e.g., weighing in enclosure) Assess_Task->Low_Risk Low High_Risk High Risk: - Large quantity - High dust potential (e.g., bulk transfer) Assess_Task->High_Risk High PPE_Low Minimum PPE: - N95/P100 Respirator - Goggles - Nitrile Gloves (single) - Lab Coat Low_Risk->PPE_Low PPE_High Enhanced PPE: - PAPR - Goggles & Face Shield - Nitrile Gloves (double) - Chemical Suit/Apron High_Risk->PPE_High Proceed Proceed with Handling PPE_Low->Proceed PPE_High->Proceed

Caption: PPE selection workflow for handling 3-Cyclohexyl-1,1-diisobutylurea.

Part 3: Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include safe handling procedures and proper waste disposal.

Engineering Controls

The first line of defense is always to minimize exposure at the source.

  • Ventilation: All handling of 3-Cyclohexyl-1,1-diisobutylurea powder should be conducted within a certified chemical fume hood or a powder containment hood. This is a requirement of OSHA's Laboratory Standard.[1]

  • Designated Area: Establish a designated area for working with this compound to prevent cross-contamination.

Safe Handling Procedures
  • Preparation: Before starting, ensure all necessary PPE is readily available and in good condition. The designated work area within the fume hood should be clean and uncluttered.

  • Weighing: When weighing the powder, use a ventilated balance enclosure if available. If not, perform the weighing deep within a chemical fume hood.

  • Transfers: Conduct all transfers of the powder carefully to minimize dust generation. Use appropriate tools like spatulas and weighing paper.

  • Decontamination: After handling, decontaminate all surfaces with an appropriate solvent and then wash with soap and water.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]

Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Isolate: Secure the area to prevent the spread of the powder.

  • Protect: Don the appropriate PPE, including respiratory protection.

  • Clean-up: Gently cover the spill with an absorbent material to prevent it from becoming airborne. Carefully scoop the material into a labeled, sealable container for hazardous waste.[4] Do not dry sweep.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Proper disposal of chemical waste is a legal and ethical responsibility.

  • Waste Collection: All solid waste contaminated with 3-Cyclohexyl-1,1-diisobutylurea, including excess compound, contaminated gloves, and weighing papers, must be collected in a clearly labeled, sealable hazardous waste container.[4][6]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name.[4]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[7][8] Do not dispose of this chemical down the drain or in regular trash.

Conclusion

The safe handling of 3-Cyclohexyl-1,1-diisobutylurea is predicated on a thorough understanding of the potential risks and the diligent application of a multi-layered safety approach. By integrating robust engineering controls, appropriate personal protective equipment, and meticulous operational and disposal procedures, researchers can confidently work with this compound while ensuring their safety and the protection of their colleagues and the environment. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and EHS guidelines.

References

  • Standard Operating Procedure for Urea. (n.d.).
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  • 29 CFR 1910.
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  • Laboratory Safety Guidance. (n.d.).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University.
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  • SAFETY DATA SHEET - N,N`-Dicyclohexylurea. (2025, December 18). Fisher Scientific.
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  • A Comprehensive Guide to the Proper Disposal of Urea Oxal
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  • SAFETY DATA SHEET. (2025, December 25). Sigma-Aldrich.
  • Safety D
  • Material Safety Data Sheet (MSDS) - Dicyclohexylurea. (n.d.). Chemical Bull.
  • Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. (n.d.). University of Notre Dame.
  • 3-cyclohexyl-1,1-diisobutylurea (C15H30N2O). (2026). PubChemLite.
  • Safety Data Sheet - N,N'-Dicyclohexylurea. (2025, June 11). Cayman Chemical.
  • Manufacturing of Urea in Labor

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